3,6-DMAD hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H32ClN5 |
|---|---|
分子量 |
402.0 g/mol |
IUPAC名 |
9-N-[3-(dimethylamino)propyl]-3-N,3-N,6-N,6-N-tetramethylacridine-3,6,9-triamine;hydrochloride |
InChI |
InChI=1S/C22H31N5.ClH/c1-25(2)13-7-12-23-22-18-10-8-16(26(3)4)14-20(18)24-21-15-17(27(5)6)9-11-19(21)22;/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24);1H |
InChIキー |
DVUWWCPFIIDDBO-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of 3,6-DMAD Hydrochloride in Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and maturation. Perturbations to this environment lead to ER stress and the activation of the Unfolded Protein Response (UPR), a complex signaling network designed to restore homeostasis. The UPR is mediated by three main sensors: Inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). In pathological conditions such as cancer, chronic activation of the UPR can promote cell survival and therapeutic resistance. Consequently, targeting UPR pathways has emerged as a promising anti-cancer strategy. This technical guide details the mechanism of action of 3,6-DMAD hydrochloride, an acridine (B1665455) derivative identified as a potent and specific inhibitor of the IRE1α-XBP1 signaling pathway, a critical component of the UPR.
Introduction to ER Stress and the IRE1α-XBP1 Pathway
The accumulation of unfolded or misfolded proteins in the ER lumen triggers ER stress. To cope with this, the UPR is activated. The IRE1α pathway is a highly conserved branch of the UPR. Under ER stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This activated RNase excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1). The spliced XBP1 mRNA (XBP1s) is then translated into a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to resolve the ER stress. However, in certain cancers, such as multiple myeloma, cells are highly dependent on the IRE1α-XBP1 pathway for their survival and proliferation, making it an attractive therapeutic target.[1]
Core Mechanism of Action of this compound
This compound (N9-(3-(dimethylamino)propyl)-N3,N3,N6,N6-tetramethylacridine-3,6,9-triamine) is a small molecule inhibitor that specifically targets the IRE1α-XBP1 arm of the UPR.[1][2] Its mechanism of action is unique among acridine derivatives in that it employs a dual-inhibitory function:
-
Inhibition of IRE1α Oligomerization: The initial step in IRE1α activation is its dimerization or oligomerization upon sensing ER stress. 3,6-DMAD has been shown to disrupt this process.[1][3]
-
Inhibition of IRE1α RNase Activity: In addition to preventing oligomerization, 3,6-DMAD directly inhibits the endoribonuclease activity of IRE1α.[1][2]
This dual action potently blocks the unconventional splicing of XBP1 mRNA, leading to a significant reduction in the levels of the active XBP1s transcription factor.[1][4] Consequently, the downstream adaptive signaling required for cell survival under ER stress is abrogated, leading to cytotoxicity in cancer cells that are highly reliant on this pathway.[1][3] It is noteworthy that 3,6-DMAD selectively inhibits the IRE1α pathway, with studies showing it does not affect the phosphorylation of eIF2α, a key step in the parallel PERK pathway.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the quantitative data on the biological activity of this compound from published studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Treatment Conditions | Result | Reference |
| XBP1 Splicing Inhibition | HT1080 | Thapsigargin (0.3 µM) + 3,6-DMAD (0-30 µM) for 14h | Dose-dependent inhibition of XBP1s, with effects seen as low as 0.5 µM. | [2] |
| IRE1α Oligomerization | HEK293 | 3,6-DMAD (1-60 µM) for 2h | Inhibition of IRE1α-GFP foci formation. | [2] |
| Cytotoxicity | RPMI 8226 (Multiple Myeloma) | 3,6-DMAD (4 µM) for 24h | 13% cell survival. | |
| Cytotoxicity | MM1.R (Multiple Myeloma) | 3,6-DMAD (1 µM) for 24h | 8% cell survival. |
Table 2: In Vivo Activity of this compound in a Mouse Xenograft Model
| Animal Model | Tumor Cell Line | Dosing Regimen | Outcome | Reference |
| NOD Scid Mice | RPMI 8226 | 10 mg/kg, i.p., three times every 12h for 84h | Inhibition of XBP1-luciferase activity, confirming in vivo target engagement. | [2] |
| NOD Scid Mice | RPMI 8226 | 10 mg/kg, i.p., every 48h for 12 days | Suppression of multiple myeloma xenograft growth. | [2] |
Visualization of Signaling Pathways and Experimental Workflows
Diagram 1: Mechanism of Action of this compound
Caption: Mechanism of this compound in the IRE1α-XBP1 pathway.
Diagram 2: High-Throughput Screening Workflow for IRE1α Inhibitors
Caption: Workflow for identifying IRE1α inhibitors like 3,6-DMAD.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to characterize the activity of this compound.
5.1. XBP1 Splicing Assay (RT-PCR)
-
Objective: To determine the effect of 3,6-DMAD on IRE1α-mediated XBP1 mRNA splicing.
-
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., HT1080) in 6-well plates. Allow cells to adhere overnight. Pre-treat with varying concentrations of this compound for 1-2 hours.
-
ER Stress Induction: Add an ER stress-inducing agent (e.g., 300 nM Thapsigargin or 2 µg/mL Tunicamycin) and incubate for the desired time (e.g., 4-16 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Forward Primer Example: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer Example: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Gel Electrophoresis: Resolve the PCR products on a 3% agarose (B213101) gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes.
-
Quantification: Densitometry analysis can be used to quantify the ratio of XBP1s to XBP1u.
-
5.2. Western Blot for UPR Markers
-
Objective: To assess the selectivity of 3,6-DMAD by examining its effect on other UPR pathways (e.g., PERK).
-
Procedure:
-
Cell Lysis: Following treatment as described above, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-eIF2α, anti-total-eIF2α, anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
5.3. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To quantify the cytotoxic effects of 3,6-DMAD on cancer cells.
-
Procedure:
-
Cell Seeding: Plate cells (e.g., RPMI 8226) in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and read the absorbance at 570 nm.
-
For CellTiter-Glo: Add CellTiter-Glo reagent, which measures ATP levels, and read the luminescence on a plate reader.
-
-
Analysis: Normalize the results to vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value.
-
Conclusion
This compound is a potent and specific inhibitor of the IRE1α-XBP1 pathway of the unfolded protein response. Its unique dual mechanism, involving the inhibition of both IRE1α oligomerization and RNase activity, distinguishes it from other inhibitors. By disrupting this critical pro-survival pathway, 3,6-DMAD demonstrates significant cytotoxicity in cancer cells dependent on high UPR signaling, such as multiple myeloma. The data presented herein supports its potential as a therapeutic agent and provides a foundation for further research and development in the field of ER stress-targeted cancer therapy.
References
The Function of 3,6-DMAD Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Di(2-methoxyacetyl)dodecylamine hydrochloride (3,6-DMAD hydrochloride) is a synthetic small molecule that has emerged as a potent and specific inhibitor of the Inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) signaling pathway. This pathway is a critical component of the unfolded protein response (UPR), a cellular stress response mechanism. In various pathological contexts, particularly in cancer, the sustained activation of the IRE1α-XBP1s pathway promotes cell survival, proliferation, and adaptation to stressful microenvironments. By targeting this pathway, this compound presents a promising therapeutic strategy for diseases dependent on UPR signaling, most notably multiple myeloma. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and detailed experimental protocols for its characterization.
Introduction to the IRE1α-XBP1s Signaling Pathway
The endoplasmic reticulum (ER) is a crucial organelle responsible for protein folding and modification. Various physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate the unfolded protein response (UPR). The UPR is mediated by three main ER-resident transmembrane sensors: IRE1α, PERK, and ATF6.
The IRE1α pathway is the most evolutionarily conserved branch of the UPR. Upon ER stress, IRE1α undergoes oligomerization and autophosphorylation, which activates its endoribonuclease (RNase) domain. The activated IRE1α then excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1). This unconventional splicing event results in a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby helping to restore ER homeostasis. However, in diseases like multiple myeloma, which is characterized by the mass production of immunoglobulins, the IRE1α-XBP1s pathway is constitutively active and essential for the survival and proliferation of malignant plasma cells.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the IRE1α-XBP1s signaling pathway.[1][2] Its primary mechanism of action involves the dual inhibition of two key steps in IRE1α activation:
-
Inhibition of IRE1α Oligomerization: The initial step of IRE1α activation is its clustering into oligomers on the ER membrane. This compound has been shown to interfere with this process, preventing the formation of active IRE1α complexes.[1][2]
-
Inhibition of IRE1α Endoribonuclease (RNase) Activity: Even if some IRE1α oligomerization occurs, this compound directly inhibits its RNase function.[1][2] This prevents the splicing of XBP1 mRNA, thereby blocking the production of the active XBP1s transcription factor.
By inhibiting these upstream events, this compound effectively shuts down the pro-survival signaling mediated by the IRE1α-XBP1s pathway. This leads to an accumulation of ER stress and subsequent induction of apoptosis in cells that are highly dependent on this pathway, such as multiple myeloma cells.
References
In-Depth Technical Guide: 3,6-DMAD Hydrochloride as a Potent IRE1α RNase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol-requiring enzyme 1α (IRE1α) is a critical transducer of the unfolded protein response (UPR), a cellular stress response pathway implicated in a myriad of diseases, including cancer and metabolic disorders. The endoribonuclease (RNase) activity of IRE1α, responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, represents a key therapeutic target. This technical guide provides a comprehensive overview of 3,6-bis(dimethylamino)acridine dihydrochloride (B599025) (3,6-DMAD hydrochloride), a potent small molecule inhibitor of the IRE1α RNase. This document details its mechanism of action, presents available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to IRE1α Signaling
The endoplasmic reticulum (ER) is a central organelle for protein folding and modification. Perturbations in ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate the UPR, a complex signaling network aimed at restoring ER function or, if the stress is too severe, inducing apoptosis. IRE1α is a primary sensor of ER stress. Upon activation, IRE1α undergoes dimerization/oligomerization and autophosphorylation, which in turn activates its C-terminal RNase domain.
The activated IRE1α RNase has two main functions:
-
XBP1 mRNA Splicing: IRE1α excises a 26-nucleotide intron from the mRNA of the transcription factor XBP1. This unconventional splicing event results in a translational frameshift, leading to the production of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.
-
Regulated IRE1-Dependent Decay (RIDD): Under conditions of prolonged or intense ER stress, the RNase activity of IRE1α can also degrade a subset of mRNAs and microRNAs, contributing to the cellular response to stress and, in some cases, promoting apoptosis.
Given its central role in cell fate decisions under ER stress, pharmacological modulation of IRE1α activity has emerged as a promising therapeutic strategy for various diseases.
This compound: A Potent IRE1α Inhibitor
This compound is an acridine (B1665455) derivative that has been identified as a potent inhibitor of the IRE1α-XBP1s signaling pathway. Its mechanism of action is unique as it has been shown to inhibit both the oligomerization and the RNase activity of IRE1α.[1][2] This dual inhibition disrupts the activation of the downstream XBP1 signaling cascade.
Mechanism of Action
The activation of IRE1α RNase is a multi-step process that begins with the dissociation of the chaperone BiP (Binding immunoglobulin protein) from the luminal domain of IRE1α, followed by its dimerization and higher-order oligomerization. This clustering facilitates the trans-autophosphorylation of the kinase domain, leading to a conformational change that allosterically activates the RNase domain.
This compound intervenes in this activation cascade at two critical points:
-
Inhibition of Oligomerization: By preventing the formation of higher-order IRE1α oligomers, this compound effectively blocks the full activation of the kinase and, consequently, the RNase domain.[1][2]
-
Direct Inhibition of RNase Activity: In addition to its effects on oligomerization, this compound also directly inhibits the endoribonuclease activity of IRE1α.[3][4]
This dual mechanism of action makes this compound a potent and effective inhibitor of the IRE1α signaling pathway.
Quantitative Data
Table 1: Cellular and In Vivo Activity of this compound
| Parameter | Cell Line / Model | Concentration / Dose | Effect | Reference |
| Cytotoxicity | Multiple Myeloma (RPMI 8226, MM1.R) | 0-6 µM (24h) | Dose-dependent decrease in cell viability | [2] |
| XBP1 Splicing Inhibition | HT1080 cells (Thapsigargin-induced) | 0-30 µM (14h) | Dose-dependent inhibition of XBP1s formation | [2] |
| IRE1α Oligomerization Inhibition | HEK293 cells | 1-60 µM (2h) | Inhibition of IRE1α-GFP foci formation | [1] |
| In Vivo Tumor Growth Inhibition | RPMI 8226 xenograft in NOD/SCID mice | 10 mg/kg (i.p. every 48h for 12 days) | Suppression of multiple myeloma tumor growth | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound as an IRE1α inhibitor.
In Vitro IRE1α RNase Activity Assay
This assay directly measures the enzymatic activity of recombinant IRE1α and its inhibition by this compound.
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
Fluorescently labeled RNA substrate mimicking the XBP1 splice sites (e.g., 5'-FAM/3'-BHQ hairpin probe)
-
RNase-free water, buffers, and reagents
-
This compound stock solution (in DMSO)
-
Assay buffer: 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add recombinant IRE1α to each well to a final concentration of ~50 nM.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent RNA substrate to a final concentration of ~100 nM.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 520 nm emission for FAM) every minute for 60 minutes at 30°C.
-
Calculate the initial reaction rates (slope of the linear phase of fluorescence increase).
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
XBP1 Splicing Assay in Cultured Cells
This assay assesses the ability of this compound to inhibit IRE1α-mediated XBP1 mRNA splicing in a cellular context.
Materials:
-
Human cell line (e.g., HeLa, HEK293T, or a cancer cell line of interest)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., Thapsigargin or Tunicamycin)
-
This compound
-
TRIzol reagent for RNA extraction
-
Reverse transcription kit
-
PCR primers specific for human XBP1 that flank the 26-nucleotide intron
-
Taq polymerase and PCR reagents
-
Agarose (B213101) gel electrophoresis system
-
Restriction enzyme PstI (optional, for distinguishing spliced and unspliced forms)
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce ER stress by adding Thapsigargin (e.g., 1 µM) or Tunicamycin (e.g., 5 µg/mL) to the medium and incubate for 4-6 hours.
-
Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
Perform reverse transcription on 1 µg of total RNA to synthesize cDNA.
-
Amplify the XBP1 cDNA by PCR using primers that flank the intron. The unspliced XBP1 (uXBP1) will yield a larger PCR product than the spliced XBP1 (sXBP1).
-
(Optional) Digest the PCR products with PstI. The intron in uXBP1 contains a PstI restriction site, which will be absent in sXBP1.
-
Analyze the PCR products by agarose gel electrophoresis. The intensity of the bands corresponding to uXBP1 and sXBP1 can be quantified using image analysis software.
-
Calculate the percentage of XBP1 splicing for each condition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Cell lysis buffer (e.g., RIPA buffer)
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against IRE1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) at the desired concentration for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at 4°C. Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble IRE1α in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble IRE1α against the temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
IRE1α Signaling Pathway
Caption: The IRE1α signaling pathway in response to ER stress.
Mechanism of Action of this compound
Caption: Dual inhibitory mechanism of this compound on IRE1α.
Experimental Workflow for XBP1 Splicing Assay
Caption: Workflow for assessing XBP1 splicing inhibition.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA to confirm target engagement.
Selectivity and Pharmacokinetics
Currently, there is limited publicly available data on the comprehensive selectivity profile of this compound against a broad panel of kinases. Such studies are crucial to assess potential off-target effects and to fully characterize its utility as a specific IRE1α inhibitor.
Similarly, detailed pharmacokinetic studies providing parameters such as Cmax, Tmax, half-life, and bioavailability are not extensively reported. The available in vivo data in a mouse xenograft model demonstrates its potential for systemic administration and anti-tumor efficacy.[2] Further pharmacokinetic and pharmacodynamic studies are warranted to optimize dosing regimens and to fully understand its therapeutic potential.
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of the IRE1α signaling pathway. Its unique dual mechanism of inhibiting both IRE1α oligomerization and RNase activity makes it a potent modulator of the UPR. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further characterize the activity of this compound and to explore its therapeutic potential in diseases driven by ER stress. Further investigations into its selectivity and pharmacokinetic properties will be essential for its potential translation into a clinical setting.
References
The Discovery and Synthesis of 3,6-DMAD Hydrochloride: A Potent Inhibitor of the IRE1α-XBP1 Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of 3,6-DMAD hydrochloride, a potent small molecule inhibitor of the Inositol-requiring enzyme 1α (IRE1α), a key component of the unfolded protein response (UPR). Initially identified through a high-throughput screening for inhibitors of the IRE1α-XBP1 pathway, the acridine (B1665455) derivative N-acridine-9-yl-N',N'-dimethylpropane-1,3-diamine (DAPA) served as the lead compound. A subsequent structure-activity relationship (SAR) study led to the rational design and synthesis of 3,6-DMAD, which demonstrated significantly enhanced potency. This document provides a comprehensive overview of the discovery, detailed synthetic protocols, and key biological data of 3,6-DMAD, highlighting its mechanism of action and its potential as a therapeutic agent, particularly in the context of multiple myeloma.
Discovery of 3,6-DMAD
The discovery of 3,6-DMAD originated from a luciferase reporter-based high-throughput chemical library screen aimed at identifying inhibitors of the IRE1α-X-box binding protein-1 (XBP1) pathway of the UPR.[1] This screening identified N-acridine-9-yl-N',N'-dimethylpropane-1,3-diamine (DAPA) as a promising inhibitor.
To optimize the therapeutic potential of DAPA, a series of analogues were designed and synthesized to explore the structure-activity relationships. This led to the development of N9-(3-(dimethylamino)propyl)-N3,N3,N6,N6-tetramethylacridine-3,6,9-triamine, abbreviated as 3,6-DMAD. The key structural modification in 3,6-DMAD is the addition of two dimethylamino groups at the 3 and 6 positions of the acridine core. This substitution was found to be critical for its enhanced inhibitory activity.[1]
Synthesis of this compound
The synthesis of 3,6-DMAD is achieved through a multi-step process, starting from commercially available reagents. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Experimental Protocol: Synthesis of N,N,N',N'-Tetramethylacridine-3,6-diamine
A mixture of 3,6-diaminoacridine (proflavine), formaldehyde (B43269) (37% in water), and formic acid is heated at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and made alkaline with a sodium hydroxide (B78521) solution, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed with water, and dried. Purification is achieved by column chromatography on silica (B1680970) gel.
Experimental Protocol: Synthesis of 3,6-bis(dimethylamino)-9-chloroacridine
The N,N,N',N'-tetramethylacridine-3,6-diamine is treated with phosphorus oxychloride. The mixture is heated under reflux, and the reaction is monitored until the starting material is consumed. The excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with an ammonium (B1175870) hydroxide solution. The resulting precipitate is filtered, washed with water, and dried to yield the desired product.
Experimental Protocol: Synthesis of N9-(3-(dimethylamino)propyl)-N3,N3,N6,N6-tetramethylacridine-3,6,9-triamine (3,6-DMAD)
A solution of 3,6-bis(dimethylamino)-9-chloroacridine and 3-dimethylaminopropylamine (B130723) in phenol (B47542) is heated. After the reaction is complete, the mixture is cooled and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
Experimental Protocol: Formation of this compound
The purified 3,6-DMAD free base is dissolved in a suitable solvent, such as anhydrous diethyl ether or a mixture of methanol (B129727) and diethyl ether. A solution of hydrochloric acid in diethyl ether (or a similar non-protic solvent) is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Mechanism of Action: Inhibition of the IRE1α-XBP1 Pathway
3,6-DMAD exerts its biological effects by directly targeting the IRE1α protein, a key sensor of endoplasmic reticulum (ER) stress. Under ER stress, IRE1α oligomerizes and activates its endoribonuclease (RNase) domain. This RNase activity is responsible for the unconventional splicing of XBP1 mRNA. The spliced XBP1 mRNA is then translated into the active XBP1s transcription factor, which upregulates genes involved in protein folding and degradation to restore ER homeostasis.
3,6-DMAD has been shown to inhibit both the oligomerization of IRE1α and its RNase activity directly.[1] This dual inhibition mechanism effectively blocks the splicing of XBP1 mRNA, leading to a shutdown of this critical pro-survival pathway in cancer cells that are highly dependent on the UPR, such as multiple myeloma.
References
Preliminary Studies on the Cytotoxicity of 3,6-DMAD Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary cytotoxic studies on 3,6-dimesityl-2,5-dioxo-1,4-diazepine hydrochloride (3,6-DMAD hydrochloride), an acridine (B1665455) derivative identified as a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) signaling pathway. This pathway is a critical component of the unfolded protein response (UPR) and is implicated in the survival and proliferation of various cancer cells, particularly multiple myeloma. This document summarizes the cytotoxic effects of this compound against human multiple myeloma cell lines, details the underlying mechanism of action, and provides a thorough account of the experimental protocols utilized in these preliminary investigations. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of targeting the IRE1α-XBP1 axis with this compound.
Introduction
The endoplasmic reticulum (ER) is a crucial organelle responsible for protein folding and modification. Perturbations in ER homeostasis can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a signaling network called the unfolded protein response (UPR). One of the key branches of the UPR is mediated by the IRE1α-XBP1 pathway. Upon activation, IRE1α, an ER transmembrane protein with both kinase and endoribonuclease (RNase) activity, splices the mRNA of XBP1. This splicing event generates a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.
In several cancers, including multiple myeloma, the IRE1α-XBP1 pathway is constitutively active and plays a critical role in maintaining the high protein synthesis rates required for tumor growth and survival. Consequently, inhibiting this pathway has emerged as a promising therapeutic strategy. This compound, with the chemical name N(9)-(3-(dimethylamino)propyl)-N(3),N(3),N(6),N(6)-tetramethylacridine-3,6,9-triamine, has been identified as a potent inhibitor of this pathway, demonstrating cytotoxic effects in preclinical cancer models.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated against human multiple myeloma (MM) cell lines. The following table summarizes the key quantitative data from these preliminary studies.
| Cell Line | Assay Type | Parameter | Value | Reference |
| RPMI 8226 | Cell Viability | IC50 (24h) | ~3 µM | [1] |
| MM1.R | Cell Viability | IC50 (24h) | ~4 µM | [1] |
Note: The IC50 values are approximate, as inferred from graphical data in the source publication. For precise values, direct consultation of the primary literature is recommended.
Mechanism of Action: Inhibition of the IRE1α-XBP1s Pathway
This compound exerts its cytotoxic effects through a unique dual mechanism that targets the IRE1α protein.[2] Unlike many other IRE1α inhibitors that only target either the kinase or the RNase domain, this compound inhibits both the oligomerization of IRE1α and its endoribonuclease (RNase) activity.[2][3]
Inhibition of IRE1α Oligomerization: The activation of IRE1α is initiated by its oligomerization in the ER membrane. By preventing this crucial first step, this compound effectively blocks the subsequent autophosphorylation and activation of the RNase domain.
Inhibition of IRE1α RNase Activity: In addition to preventing oligomerization, this compound directly inhibits the RNase activity of IRE1α. This action prevents the splicing of XBP1 mRNA into its active form, XBP1s. The blockade of XBP1s production leads to the downregulation of its target genes, which are essential for cell survival under ER stress. This disruption of the UPR ultimately triggers apoptosis in cancer cells that are highly dependent on this pathway.
The following diagram illustrates the proposed mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the preliminary cytotoxic evaluation of this compound, based on the information available in the primary literature.[1]
Cell Culture and Reagents
-
Cell Lines:
-
RPMI 8226 and MM1.R (human multiple myeloma cell lines) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
HT1080 (human fibrosarcoma) and HEK293 (human embryonic kidney) cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
-
Compound:
-
This compound was synthesized and dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was stored at -20°C.
-
Cytotoxicity Assay
The cytotoxic effect of this compound was determined using a cell viability assay.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of this compound (ranging from 0 to 10 µM).
-
The cells were incubated with the compound for 24 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. This assay measures the amount of ATP, which is an indicator of metabolically active cells.
-
Luminescence was measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
-
IRE1α RNase Activity Assay (XBP1 Splicing Assay)
The ability of this compound to inhibit the RNase activity of IRE1α was assessed by measuring the splicing of XBP1 mRNA.
-
Procedure:
-
HT1080 cells were seeded in 6-well plates.
-
Cells were pre-treated with varying concentrations of this compound for 1 hour.
-
ER stress was induced by treating the cells with 0.3 µM thapsigargin (B1683126) (Tg) for 14 hours in the continued presence of this compound.
-
Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen).
-
Reverse transcription polymerase chain reaction (RT-PCR) was performed to amplify the XBP1 mRNA.
-
The PCR products were resolved on a 3% agarose (B213101) gel to distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.
-
IRE1α Oligomerization Assay
The effect of this compound on IRE1α oligomerization was visualized using fluorescence microscopy.
-
Procedure:
-
HEK293 cells were transiently transfected with a plasmid encoding IRE1α fused to green fluorescent protein (IRE1α-GFP).
-
After 24 hours, the cells were treated with this compound for 2 hours.
-
ER stress was induced with thapsigargin.
-
The formation of IRE1α-GFP foci, which represent IRE1α oligomers, was observed using a fluorescence microscope.
-
The number and intensity of the foci were quantified to assess the extent of oligomerization.
-
In Vivo Tumor Xenograft Study
The anti-tumor efficacy of this compound was evaluated in a mouse xenograft model of multiple myeloma.
-
Animal Model:
-
NOD/SCID mice were used for this study.
-
-
Procedure:
-
RPMI 8226 cells were subcutaneously injected into the flank of the mice.
-
When the tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg every 48 hours for 12 days.
-
The control group received vehicle injections.
-
Tumor volume was measured every two days using calipers.
-
At the end of the study, the tumors were excised and weighed.
-
Conclusion and Future Directions
The preliminary studies on this compound have demonstrated its potent cytotoxic activity against multiple myeloma cells. Its unique dual-inhibitory mechanism targeting both the oligomerization and RNase activity of IRE1α makes it a promising candidate for further investigation as a therapeutic agent for cancers dependent on the IRE1α-XBP1 pathway.
Future studies should focus on:
-
Expanding the cytotoxicity profiling to a broader range of cancer cell lines to determine the spectrum of its anti-cancer activity.
-
Investigating the detailed molecular events downstream of IRE1α inhibition, including the induction of apoptosis and cell cycle arrest.
-
Conducting pharmacokinetic and pharmacodynamic studies to optimize the dosing and delivery of this compound.
-
Evaluating the potential for combination therapies with other anti-cancer agents to enhance efficacy and overcome potential resistance mechanisms.
This technical guide provides a solid foundation for researchers to build upon in the continued exploration of this compound as a potential cancer therapeutic. The detailed protocols and mechanistic insights presented herein should facilitate the design and execution of further preclinical studies.
References
An In-depth Technical Guide to the Acridine Structure of 3,6-DMAD Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-DMAD hydrochloride, chemically known as N9-(3-(Dimethylamino)propyl)-N3,N3,N6,N6-tetramethylacridine-3,6,9-triamine hydrochloride, is a notable acridine (B1665455) derivative. The core of this molecule is the 3,6-bis(dimethylamino)acridine structure, a well-known fluorescent dye and DNA intercalator.[1] this compound has garnered attention in biomedical research as a potent inhibitor of the IRE1α-XBP1s signaling pathway, which is a key component of the unfolded protein response (UPR). This inhibitory action gives the compound potential therapeutic applications, particularly in diseases where the UPR is dysregulated, such as certain cancers. This guide provides a detailed examination of the acridine structure of this compound, including its physicochemical properties, relevant experimental protocols for its characterization, and its biological context.
Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide will also refer to data from closely related acridine compounds to provide a comprehensive understanding of its expected structural and spectroscopic characteristics.
Physicochemical Properties of this compound
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research settings.
| Property | Value | Reference |
| Chemical Name | N9-(3-(Dimethylamino)propyl)-N3,N3,N6,N6-tetramethylacridine-3,6,9-triamine hydrochloride | |
| Molecular Formula | C₂₂H₃₂N₅ · xHCl | |
| Molecular Weight | 366.52 g/mol (free base) | |
| CAS Number | 2187367-10-6 | |
| Appearance | Yellow to orange powder | |
| Solubility | Soluble in DMSO (25 mg/mL) | |
| Storage | 2-8°C, desiccated |
Structural Elucidation: The Acridine Core
The foundational structure of this compound is the tricyclic aromatic system of acridine. The addition of dimethylamino groups at the 3 and 6 positions, and a dimethylaminopropylamino group at the 9-position, significantly influences its electronic properties and biological activity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. For acridine derivatives, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum. The protons of the dimethylamino and the propyl chain would appear in the upfield region. In the ¹³C NMR spectrum, the carbons of the acridine core would resonate at lower field strengths compared to the aliphatic carbons of the side chains. The pH of the solvent can significantly affect the chemical shifts of the aromatic protons and carbons in acridine derivatives.[2]
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of polar organic molecules like this compound. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
The following table summarizes hypothetical, yet expected, spectroscopic data for this compound based on the analysis of similar acridine structures.
| Spectroscopic Data | Expected Values |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic Protons: 7.0-8.5; Aliphatic Protons: 2.0-4.0 |
| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic Carbons: 110-160; Aliphatic Carbons: 20-60 |
| HRMS (ESI⁺) | [M+H]⁺ calculated for C₂₂H₃₂N₅: expected m/z |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for the characterization of acridine derivatives like this compound.
Synthesis of this compound (Hypothetical)
A plausible synthetic route to this compound would involve the reaction of 9-chloro-3,6-bis(dimethylamino)acridine with N,N-dimethylpropane-1,3-diamine, followed by conversion to the hydrochloride salt.
DOT Script for Synthesis Workflow
Caption: Hypothetical synthesis workflow for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts to the corresponding nuclei in the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile.[3][4] The addition of a small amount of formic acid can aid in protonation.[3]
-
Instrument Setup: Set up the mass spectrometer in positive ion mode.
-
Infusion: Introduce the sample solution into the ion source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and any other significant adducts or fragments.
Single-Crystal X-ray Diffraction
Obtaining a single crystal of suitable quality is often the most challenging step.[5]
-
Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution, or by vapor diffusion.
-
Crystal Mounting: Mount a suitable crystal on the goniometer head of the diffractometer.
-
Data Collection: Collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
-
Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.
Biological Activity: Inhibition of the IRE1α-XBP1s Pathway
This compound is a potent inhibitor of the IRE1α-XBP1s signaling pathway, a critical branch of the unfolded protein response (UPR). The UPR is activated in response to endoplasmic reticulum (ER) stress.[6][7] Under ER stress, the IRE1α protein dimerizes and autophosphorylates, activating its endoribonuclease activity.[6][8] This activated IRE1α then unconventionally splices the mRNA of the X-box binding protein 1 (XBP1).[6][9] This splicing event leads to a frameshift, resulting in the translation of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and other processes that help to restore ER homeostasis.[7][10] this compound exerts its effect by inhibiting the RNase activity of IRE1α and disrupting its oligomerization.
DOT Script for IRE1α-XBP1s Signaling Pathway
Caption: The IRE1α-XBP1s signaling pathway and its inhibition by this compound.
Conclusion
This compound is a significant acridine derivative with promising biological activity as an inhibitor of the IRE1α-XBP1s pathway. While specific, in-depth structural and spectroscopic data for this compound are not widely published, its chemical properties and expected analytical characteristics can be confidently inferred from its structure and the extensive literature on related acridine compounds. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals working with this compound and similar molecules. Further research to publish detailed characterization data for this compound would be a valuable contribution to the scientific community.
References
- 1. Acridine Orange Base | C17H19N3 | CID 62344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H and 13C NMR characteristics of the anticancerous derivative of acridine: Ledakrin C-283 (nitracrine) [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. The IRE1α/XBP1 signaling axis drives myoblast fusion in adult skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Utilizing 3,6-DMAD Hydrochloride for the Study of XBP1 Splicing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unfolded protein response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A key branch of the UPR is mediated by the inositol-requiring enzyme 1α (IRE1α), an ER-resident transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon ER stress, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain. This activated RNase domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, removing a 26-nucleotide intron. This splicing event results in a frameshift, leading to the translation of the active transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus and activates the transcription of genes involved in restoring ER homeostasis.[1][2][3] Given the central role of the IRE1α-XBP1 pathway in various physiological and pathological processes, including cancer and metabolic diseases, it represents a significant target for therapeutic intervention and a key area of research.[2][3][4]
3,6-DMAD hydrochloride is a potent and specific small-molecule inhibitor of the IRE1α-XBP1s pathway.[5][6] This acridine (B1665455) derivative effectively suppresses XBP1 splicing by inhibiting both the oligomerization and the RNase activity of IRE1α.[4][5][7] Its ability to selectively target this pathway makes it an invaluable tool for researchers studying the intricacies of the UPR and for professionals in drug development exploring novel therapeutic strategies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in studying XBP1 splicing, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data: Efficacy of this compound
The following tables summarize the reported in vitro and in vivo effects of this compound on the inhibition of XBP1 splicing and its downstream consequences.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Treatment Conditions | Effect | Reference |
| HT1080 | XBP1 mRNA Splicing | 0-30 µM 3,6-DMAD for 14 h with 0.3 µM Thapsigargin (Tg) | Dose-dependent inhibition of XBP1 splicing.[5] | [5] |
| HT1080 | IRE1α Endonuclease Activity | 0.1-500 µM 3,6-DMAD for 14 h with 0.3 µM Thapsigargin (Tg) | Inhibition of IRE1α endonuclease activity.[5] | [5] |
| HEK293 | IRE1α Oligomerization | 1-60 µM 3,6-DMAD for 2 h | Inhibition of IRE1α oligomerization and IRE1α-GFP foci formation.[5] | [5] |
| RPMI 8226 & MM1.R (Multiple Myeloma) | Cytotoxicity | 0-6 µM 3,6-DMAD for 24 h | Cytotoxic against multiple myeloma cell lines.[5] | [5] |
Table 2: In Vivo Activity of this compound
| Animal Model | Xenograft | Treatment Regimen | Effect | Reference |
| NOD Scid Mice | RPMI 8226 | 10 mg/kg i.p. (three times every 12 hours for 84 hours) | Inhibition of XBP1 splicing in vivo.[5] | [5] |
| NOD Scid Mice | RPMI 8226 | 10 mg/kg i.p. (every 48 hours for 12 days) | Suppression of multiple myeloma xenograft growth and inhibition of XBP1-luciferase activity.[5] | [5] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the IRE1α-XBP1 signaling pathway and the mechanism by which this compound inhibits this process.
Caption: The IRE1α-XBP1 signaling pathway of the Unfolded Protein Response.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study XBP1 splicing using this compound.
Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol allows for the qualitative or semi-quantitative assessment of XBP1 mRNA splicing.
Materials:
-
Cells of interest
-
ER stress inducer (e.g., Thapsigargin or Tunicamycin)
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and corresponding buffer/reagents
-
PCR primers for XBP1 (flanking the 26-nt intron) and a housekeeping gene
-
Taq DNA polymerase and PCR buffer
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel documentation system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding an appropriate concentration of Thapsigargin (e.g., 300 nM) or Tunicamycin (e.g., 2 µg/mL) and incubate for the desired time (e.g., 4-8 hours). Include vehicle-treated and ER stress-only controls.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1. This allows for the simultaneous amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms. Also, amplify a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Agarose Gel Electrophoresis: Separate the PCR products on a high-percentage agarose gel (e.g., 3%). The XBP1u product will be larger than the XBP1s product.
-
Visualization and Analysis: Visualize the bands using a gel documentation system. The relative intensity of the XBP1s and XBP1u bands can be quantified using densitometry software.
Quantitative Analysis of XBP1s mRNA by qRT-PCR
This protocol provides a quantitative measure of the spliced form of XBP1 mRNA.
Materials:
-
Same as for RT-PCR, with the addition of a qPCR-compatible fluorescent dye (e.g., SYBR Green) or a specific probe for XBP1s.
-
Primers specific for the spliced XBP1 mRNA junction and a housekeeping gene.
-
Real-time PCR instrument.
Procedure:
-
Cell Treatment and RNA Extraction: Follow steps 1-4 from the RT-PCR protocol.
-
Reverse Transcription: Perform reverse transcription as described previously.
-
Quantitative PCR (qPCR): Set up the qPCR reaction using a master mix containing a fluorescent dye, the cDNA template, and primers specific for the XBP1s junction. Also, set up reactions for a housekeeping gene for normalization.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data. The relative expression of XBP1s mRNA can be calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the control.
Monitoring XBP1 Splicing using a Luciferase Reporter Assay
This protocol utilizes a reporter construct to provide a highly sensitive and quantitative readout of XBP1 splicing activity.
Materials:
-
Cells of interest
-
A reporter plasmid containing a luciferase gene downstream of a portion of the XBP1 gene that includes the 26-nt intron. The luciferase gene is out of frame in the unspliced form and comes into frame upon splicing.
-
Transfection reagent
-
ER stress inducer
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Transfect the cells with the XBP1-luciferase reporter plasmid using a suitable transfection reagent.
-
Cell Seeding and Treatment: After an appropriate time for plasmid expression (e.g., 24 hours), seed the transfected cells and treat with this compound and an ER stress inducer as described in the RT-PCR protocol.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: The luciferase activity is directly proportional to the extent of XBP1 splicing. Normalize the results to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration.
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for investigating the effect of this compound on XBP1 splicing.
Caption: General experimental workflow for studying XBP1 splicing with 3,6-DMAD.
Conclusion
This compound is a powerful and selective tool for the investigation of the IRE1α-XBP1 signaling pathway. Its specific mechanism of action allows for the targeted inhibition of XBP1 splicing, enabling researchers to dissect the complex roles of this pathway in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of the unfolded protein response and to explore its potential as a therapeutic target. As with any experimental tool, careful optimization of concentrations and treatment times for specific cell types and experimental systems is recommended for achieving robust and reproducible results.
References
- 1. The IRE1α-XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IRE1 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. This compound - tcsc0039381 - Taiclone [taiclone.com]
Initial In Vitro Characterization of 3,6-DMAD Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro characterization of 3,6-DMAD hydrochloride, an acridine (B1665455) derivative identified as a potent inhibitor of the IRE1α-XBP1s signaling pathway. The information presented herein is intended to support further research and development of this compound.
Core Biological Activity
This compound is a potent inhibitor of the IRE1α-XBP1s pathway. Its mechanism of action involves the inhibition of IRE1α oligomerization and its subsequent endoribonuclease (RNase) activity. This activity ultimately impacts cellular processes regulated by this pathway, including the secretion of cytokines such as IL-6.[1]
Quantitative In Vitro Data
The following tables summarize the available quantitative data for the in vitro activity of this compound.
Table 1: Cytotoxicity Data [1]
| Cell Line | Cell Type | Concentration Range (µM) | Exposure Time (hours) | Effect |
| RPMI 8226 | Human Multiple Myeloma | 0 - 6 | 24 | Cytotoxicity |
| MM1.R | Human Multiple Myeloma | 0 - 6 | 24 | Cytotoxicity |
Table 2: IRE1α Pathway Inhibition Data [1]
| Cell Line | Treatment Conditions | Concentration Range (µM) | Exposure Time (hours) | Effect |
| HT1080 | Co-treated with Tunicamycin (Tg) (0.3 µM) | 0 - 30 | 14 | Inhibition of XBP1 splicing |
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays relevant to the characterization of this compound. These are based on standard methodologies for similar compounds.
3.1. Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., RPMI 8226, MM1.R) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3.2. XBP1 Splicing Assay (RT-PCR)
This assay measures the extent of XBP1 mRNA splicing, a direct downstream event of IRE1α activation.
-
Cell Culture and Treatment: Plate cells (e.g., HT1080) and treat with an ER stress inducer like Tunicamycin (e.g., 0.3 µM) in the presence or absence of varying concentrations of this compound for a specified time (e.g., 14 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the splicing site.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The unspliced and spliced forms of XBP1 will appear as distinct bands of different sizes.
-
Analysis: Quantify the intensity of the bands to determine the ratio of spliced to unspliced XBP1.
3.3. DNA Intercalation Assay (UV-Visible Spectroscopy)
Many acridine derivatives are known to interact with DNA. This assay can determine if this compound has similar properties.
-
Preparation: Prepare solutions of calf thymus DNA (ctDNA) and this compound in a suitable buffer (e.g., Tris-HCl).
-
Titration: Keep the concentration of this compound constant while titrating with increasing concentrations of ctDNA.
-
Spectroscopic Measurement: Record the UV-Visible absorption spectra after each addition of ctDNA.
-
Data Analysis: Observe for hypochromic (decrease in absorbance) and bathochromic (red shift in wavelength) shifts, which are indicative of intercalation. The binding constant can be calculated from the spectral changes.[2][3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the in vitro characterization of this compound.
Caption: The IRE1α-XBP1s signaling pathway and the inhibitory action of this compound.
References
Unraveling the Molecular Target of 3,6-DMAD Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
3,6-dimesityl-2,5-dioxo-1,4-dioxane-3,6-diyl)bis(azanediyl)bis(4,1-phenylene) diacetate hydrochloride, commonly known as 3,6-DMAD hydrochloride, is a potent small molecule inhibitor whose primary molecular target is the Inositol-requiring enzyme 1α (IRE1α) . This enzyme is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This compound exerts its inhibitory effects through a dual mechanism: it hinders the oligomerization of IRE1α and directly inhibits its endoribonuclease (RNase) activity . This targeted action effectively blocks the downstream signaling cascade, most notably the splicing of X-box binding protein 1 (XBP1) mRNA, a key event in the UPR.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of this compound and related compounds for context.
| Assay | Cell Line | Concentration/Dosage | Effect |
| Cytotoxicity | RPMI 8226 and MM1.R human Multiple Myeloma (MM) cells | 0-6 μM (24 h) | Cytotoxic against MM cell lines. |
| XBP1 Splicing Inhibition | HT1080 cells (treated with 0.3 μM Thapsigargin) | 0-30 μM (14 h) | Dose-dependent inhibition of XBP1 splicing (XBP1s). |
| In vivo XBP1 Splicing Inhibition | NOD Scid mice with RPMI 8226 xenograft | 10 mg/kg (i.p., three times every 12 hours for 84 hours) | Inhibition of XBP1 splicing. |
| In vivo Tumor Growth Suppression | NOD Scid mice with RPMI 8226 xenograft | 10 mg/kg (i.p., every 48 hours for 12 days) | Suppression of multiple myeloma xenograft growth. |
For Context: IC50 Values of Other Known IRE1α RNase Inhibitors
| Compound | IC50 (IRE1α RNase activity) |
| MKC8866 | 0.29 μM |
| IRE1α kinase-IN-1 | 80 nM |
| 4μ8C | 76 nM |
| KIRA6 | 0.6 μM |
Signaling Pathway
This compound targets the IRE1α branch of the Unfolded Protein Response (UPR). Under ER stress, IRE1α dimerizes and oligomerizes, leading to its autophosphorylation and the activation of its RNase domain. The activated RNase domain then catalyzes the unconventional splicing of XBP1 mRNA, removing a 26-nucleotide intron. This splicing event results in a frameshift, leading to the translation of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to resolve the ER stress. This compound disrupts this pathway at its origin by preventing IRE1α from becoming an active enzyme.
Caption: Signaling pathway of IRE1α and points of inhibition by this compound.
Experimental Protocols
In Vitro IRE1α Oligomerization Inhibition Assay
Objective: To determine the effect of this compound on the oligomerization of recombinant IRE1α.
Methodology:
-
Protein Preparation: Recombinant human IRE1α cytoplasmic domain (kinase and RNase domains) is expressed and purified.
-
Assay Setup:
-
Reactions are set up in a 96-well plate format.
-
Increasing concentrations of recombinant IRE1α are incubated in an oligomerization buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5).
-
Oligomerization is induced by the addition of an ATP analog, such as ADP (e.g., 2 mM), which promotes the formation of higher-order structures.
-
Test wells will contain a fixed concentration of IRE1α and ADP, along with a serial dilution of this compound. Control wells will contain IRE1α and ADP without the inhibitor, and IRE1α alone.
-
-
Detection:
-
Oligomerization can be measured by monitoring the increase in optical density (OD) or light scattering at a specific wavelength (e.g., 350 nm) over time using a plate reader.
-
Alternatively, size-exclusion chromatography (SEC) can be used to separate monomers from oligomers, and the peak areas can be quantified.
-
-
Data Analysis: The percentage of inhibition of oligomerization is calculated by comparing the signal from the inhibitor-treated wells to the control wells.
Caption: Workflow for the in vitro IRE1α oligomerization inhibition assay.
In Vitro IRE1α RNase Activity Assay (Fluorescence-based)
Objective: To quantify the inhibitory effect of this compound on the RNase activity of IRE1α.
Methodology:
-
Substrate Preparation: A short RNA stem-loop substrate mimicking the XBP1 mRNA cleavage site is synthesized. The RNA is dual-labeled with a fluorophore (e.g., FAM) on one end and a quencher (e.g., BHQ-1) on the other. In its intact, stem-loop form, the fluorescence is quenched.
-
Enzyme Activation: Recombinant IRE1α is pre-incubated with ATP to induce autophosphorylation and activate the RNase domain.
-
Assay Setup:
-
The assay is performed in a black 96-well plate to minimize background fluorescence.
-
Activated IRE1α is incubated with a serial dilution of this compound in RNase assay buffer (e.g., 20 mM HEPES, 50 mM NaCl, 1 mM DTT, 2 mM MgCl2, pH 7.4).
-
The reaction is initiated by the addition of the fluorescently labeled RNA substrate.
-
-
Detection:
-
Upon cleavage of the RNA substrate by IRE1α, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence increase. The IC50 value for this compound is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular XBP1 Splicing Assay (RT-PCR)
Objective: To assess the ability of this compound to inhibit IRE1α-mediated XBP1 mRNA splicing in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., HT1080, HEK293T) is cultured to sub-confluency.
-
ER stress is induced using an agent like thapsigargin (B1683126) (e.g., 300 nM) or tunicamycin (B1663573) (e.g., 5 µg/mL).
-
Cells are co-treated with the ER stress inducer and a range of concentrations of this compound for a specified duration (e.g., 4-16 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the treated cells using a standard method (e.g., TRIzol).
-
The RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.
-
-
PCR Amplification:
-
The XBP1 cDNA is amplified by PCR using primers that flank the 26-nucleotide intron.
-
-
Detection and Analysis:
-
The PCR products are resolved by agarose (B213101) gel electrophoresis.
-
The unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 will appear as two distinct bands of different sizes.
-
The intensity of the bands can be quantified using densitometry to determine the ratio of XBP1s to XBP1u, which reflects the extent of IRE1α activity. A decrease in this ratio in the presence of this compound indicates inhibition.
-
Caption: Workflow for the cellular XBP1 splicing assay.
Methodological & Application
Application Notes and Protocols for 3,6-Dimethylaminodibenz[b,e]azepine (3,6-DMAD) Hydrochloride in Multiple Myeloma Cell Lines
Disclaimer: As of the latest available information, specific studies and established protocols for the use of 3,6-Dimethylaminodibenz[b,e]azepine (3,6-DMAD) hydrochloride specifically in multiple myeloma cell lines are not extensively documented in publicly accessible research. The following application notes and protocols are presented as a generalized framework for the investigation of a novel therapeutic compound in multiple myeloma, based on standard laboratory procedures and the known mechanisms of other anti-myeloma agents. Researchers should adapt these protocols based on their specific experimental goals and the characteristics of the compound.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite significant advances in treatment, including proteasome inhibitors, immunomodulatory drugs (IMiDs), and monoclonal antibodies, many patients eventually relapse, highlighting the need for novel therapeutic agents.[1][2] The evaluation of new compounds for anti-myeloma activity typically involves a series of in vitro assays to determine their cytotoxic effects and elucidate their mechanism of action. Key cellular processes often targeted in MM include cell proliferation, apoptosis, and cell cycle progression, which are regulated by various signaling pathways.[3][4][5]
This document provides a comprehensive set of protocols for the initial in vitro evaluation of 3,6-DMAD hydrochloride in human multiple myeloma cell lines. The described experiments will enable researchers to assess the compound's efficacy in inducing cell death, identify its impact on cell cycle distribution, and begin to explore the underlying molecular mechanisms.
Materials and Reagents
-
Cell Lines: Human multiple myeloma cell lines (e.g., RPMI 8226, U266, MM.1S, OPM-2).
-
Culture Media: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO or sterile water) and stored at -20°C.
-
Cytotoxicity Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI).
-
Cell Cycle Analysis: Propidium Iodide (PI), RNase A.
-
General Reagents: Phosphate-buffered saline (PBS), DMSO, trypsin-EDTA, trypan blue.
Experimental Protocols
-
Culture multiple myeloma cell lines in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Maintain cell cultures in a logarithmic growth phase by subculturing every 2-3 days.
-
Monitor cell viability and density using a hemocytometer and trypan blue exclusion.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Table 1: Hypothetical IC50 Values of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) |
| RPMI 8226 | 45.2 | 22.1 | 10.5 |
| U266 | 60.8 | 35.4 | 18.2 |
| MM.1S | 38.5 | 19.8 | 9.7 |
| OPM-2 | 55.1 | 28.9 | 14.3 |
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Table 2: Hypothetical Percentage of Apoptotic Cells after Treatment with this compound (48h)
| Cell Line | Treatment (Concentration) | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |
| RPMI 8226 | Vehicle Control | 3.2 | 2.1 | 5.3 |
| 1x IC50 | 15.8 | 10.5 | 26.3 | |
| 2x IC50 | 25.4 | 18.9 | 44.3 | |
| MM.1S | Vehicle Control | 2.9 | 1.8 | 4.7 |
| 1x IC50 | 18.2 | 12.3 | 30.5 | |
| 2x IC50 | 28.9 | 22.1 | 51.0 |
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, G2/M).[6]
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Table 3: Hypothetical Cell Cycle Distribution after Treatment with this compound (48h)
| Cell Line | Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| RPMI 8226 | Vehicle Control | 55.2 | 30.1 | 14.7 |
| 1x IC50 | 68.9 | 15.4 | 15.7 | |
| 2x IC50 | 75.3 | 8.2 | 16.5 | |
| MM.1S | Vehicle Control | 58.1 | 28.5 | 13.4 |
| 1x IC50 | 72.4 | 12.8 | 14.8 | |
| 2x IC50 | 79.8 | 5.9 | 14.3 |
Visualization of Signaling Pathways and Workflows
The anti-myeloma activity of a novel compound like this compound could be mediated through the modulation of key signaling pathways that are known to be dysregulated in multiple myeloma.[3][7][8][9]
Caption: Experimental workflow for evaluating this compound.
Caption: Potential inhibition of the NF-κB pathway by 3,6-DMAD HCl.
Caption: Potential inhibition of the PI3K/Akt pathway by 3,6-DMAD HCl.
Conclusion
The protocols outlined in this document provide a foundational approach for the initial characterization of this compound as a potential therapeutic agent for multiple myeloma. By systematically evaluating its cytotoxicity, effects on apoptosis, and impact on the cell cycle, researchers can gain valuable insights into its anti-myeloma potential. Subsequent investigations should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound, utilizing techniques such as Western blotting, kinase assays, and gene expression profiling. These studies will be crucial in determining the viability of this compound for further preclinical and clinical development.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Targeted Therapy for HM1.24 (CD317) on Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Various Signaling Pathways in Multiple Myeloma Cells and Effects of Treatment on These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of cell cycle targeting in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis of multiple myeloma [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Multiple myeloma: signaling pathways and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pathogenic signaling in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Anti-Cancer Agent in a Xenograft Model
Topic: Using a Novel Dichloro-Dimethylaniline Hydrochloride Derivative in a Cancer Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide for the preclinical evaluation of a novel dichloro-dimethylaniline hydrochloride derivative, hereafter referred to as "Compound X," in a cancer xenograft model. Compound X is a promising small molecule inhibitor with potential anti-neoplastic properties. These application notes and protocols are designed to assist researchers in designing and executing robust in vivo studies to assess the efficacy and mechanism of action of Compound X.
Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research. They provide a platform to study human cancer growth in an in vivo environment and to evaluate the anti-tumor activity of novel therapeutic agents before they advance to clinical trials.
Data Presentation
Effective preclinical studies rely on the clear and concise presentation of quantitative data. The following tables provide a standardized format for summarizing the key efficacy and toxicity data obtained from a cancer xenograft study of Compound X.
Table 1: In Vivo Efficacy of Compound X in a [Specify Cancer Type] Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day X ± SEM | Percent Tumor Growth Inhibition (% TGI) | p-value vs. Vehicle Control |
| Vehicle Control | - | [e.g., Oral, IP] | [e.g., Daily, BID] | [e.g., 1500 ± 150] | - | - |
| Compound X | [e.g., 10] | [e.g., Oral, IP] | [e.g., Daily, BID] | [e.g., 800 ± 95] | [e.g., 47%] | [e.g., <0.05] |
| Compound X | [e.g., 30] | [e.g., Oral, IP] | [e.g., Daily, BID] | [e.g., 400 ± 60] | [e.g., 73%] | [e.g., <0.01] |
| Positive Control | [Specify] | [e.g., Oral, IP] | [e.g., Daily, BID] | [e.g., 350 ± 55] | [e.g., 77%] | [e.g., <0.01] |
SEM: Standard Error of the Mean
Table 2: Toxicity Profile of Compound X
| Treatment Group | Dosage (mg/kg) | Mean Body Weight Change (%) at Day X ± SEM | Observed Toxicities | Number of Toxic Deaths |
| Vehicle Control | - | [e.g., +5 ± 2] | None | 0 |
| Compound X | [e.g., 10] | [e.g., +2 ± 3] | None | 0 |
| Compound X | [e.g., 30] | [e.g., -8 ± 4] | [e.g., Mild lethargy] | 0 |
| Positive Control | [Specify] | [e.g., -10 ± 5] | [e.g., Weight loss] | 0 |
Experimental Protocols
A meticulously followed protocol is crucial for the reproducibility and validity of preclinical xenograft studies.
Cell Line and Culture
-
Cell Line Selection: Choose a human cancer cell line relevant to the cancer type under investigation (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability: Ensure cell viability is greater than 95% using a trypan blue exclusion assay before implantation.
Animal Model
-
Animal Strain: Utilize immunodeficient mice, such as athymic nude mice or NOD/SCID mice, which can accept human tumor xenografts.
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the start of the experiment.
-
Housing: House the animals in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle.
Tumor Implantation
-
Cell Preparation: Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
Treatment Protocol
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.
-
Compound Preparation: Prepare Compound X in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Administration: Administer Compound X and the vehicle control to the respective groups according to the specified dosage, route, and schedule.
-
Monitoring: Monitor the body weight and general health of the mice daily.
Endpoint and Analysis
-
Euthanasia: Euthanize the mice when the tumors in the control group reach the predetermined maximum size or at the end of the study period.
-
Tumor Excision: Excise the tumors and measure their final weight.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Visualizations
Experimental Workflow
Caption: Workflow for a typical cancer xenograft study.
Postulated Signaling Pathway
Based on the chemical structure of dichloro-dimethylaniline derivatives, it is hypothesized that Compound X may interfere with key signaling pathways involved in cancer cell proliferation and survival. A potential mechanism of action could involve the inhibition of receptor tyrosine kinases (RTKs) and downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Postulated inhibition of RTK signaling by Compound X.
Application Notes and Protocols for 3,6-DMAD Hydrochloride in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dimesitylacridinium hydrochloride (3,6-DMAD hydrochloride) is a potent and specific inhibitor of the IRE1α-XBP1s signaling pathway.[1][2][3][4] As an acridine (B1665455) derivative, it effectively suppresses the endoribonuclease (RNase) activity of IRE1α and its oligomerization.[1][3] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR) that is often hijacked by cancer cells to promote survival and proliferation. These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in various in vitro experimental setups.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the effective concentrations and experimental conditions for this compound in different cancer cell lines.
| Cell Line | Experiment Type | Concentration Range | Incubation Time | Observed Effect |
| RPMI 8226, MM1.R (Multiple Myeloma) | Cytotoxicity / Cell Viability | 0 - 6 µM | 24 hours | Dose-dependent inhibition of cell survival.[1][2] |
| HT1080 (Fibrosarcoma) | XBP1 Splicing Inhibition (Western Blot) | 0.5 - 30 µM | 14 hours | Dose-dependent inhibition of XBP1s.[1][2] |
| HT1080 (Fibrosarcoma) | IRE1α Endonuclease Activity Inhibition | 0.1 - 500 µM | 14 hours | Inhibition of IRE1α endonuclease activity.[1][2] |
| HEK293 (Human Embryonic Kidney) | IRE1α Oligomerization Inhibition | 1 - 60 µM | 2 hours | Inhibition of IRE1α-GFP foci formation.[1][2] |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the IRE1α-XBP1s pathway, a key branch of the Unfolded Protein Response (UPR).
Caption: Inhibition of the IRE1α-XBP1s signaling pathway by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines such as RPMI 8226 and MM1.R.
Materials:
-
This compound
-
RPMI 8226 or MM1.R cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0, 0.5, 1, 2, 3, 4, 5, and 6 µM.[1][2]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the cells for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for XBP1 Splicing
This protocol is designed to detect the inhibition of XBP1 mRNA splicing in cells like HT1080 treated with this compound.
Materials:
-
This compound
-
HT1080 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Tunicamycin or Thapsigargin (ER stress inducers)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against XBP1s
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed HT1080 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 30 µM) for 1-2 hours.[1][2]
-
Induce ER stress by adding an appropriate concentration of Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 0.3 µM) to the media.[1]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-XBP1s antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. A decrease in the XBP1s band intensity indicates inhibition.
Caption: Workflow for detecting XBP1 splicing inhibition via Western Blot.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a specific and potent inhibitor of the IRE1α-XBP1s pathway, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The provided protocols offer a framework for investigating the in vitro efficacy and mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for 3,6-DMAD Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of 3,6-DMAD hydrochloride stock solutions. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with this compound.
Introduction
This compound, also known by its chemical name N9-(3-(Dimethylamino)propyl)-N3,N3,N6,N6-tetramethylacridine-3,6,9-triamine hydrochloride, is a potent and selective inhibitor of the IRE1α-XBP1s pathway.[1][2][3] This pathway is a critical component of the unfolded protein response (UPR), which is activated under conditions of endoplasmic reticulum (ER) stress. As an acridine (B1665455) derivative, this compound exerts its inhibitory effects by preventing the oligomerization and endoribonuclease (RNase) activity of IRE1α.[1][2][3] This inhibition has been shown to be effective in preclinical models of multiple myeloma, highlighting its potential as a therapeutic agent in cancer research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonym | N9-(3-(Dimethylamino)propyl)-N3,N3,N6,N6-tetramethylacridine-3,6,9-triamine hydrochloride | |
| CAS Number | 2187367-10-6 | |
| Molecular Weight | 366.52 g/mol (free base) | |
| Appearance | Yellow to orange powder | |
| Purity | ≥98% (HPLC) |
Solubility and Storage
Proper storage and handling of this compound are crucial for maintaining its stability and activity. The compound is soluble in DMSO, and it is important to use fresh, anhydrous DMSO for preparing solutions as the compound is hygroscopic.[1][2]
| Parameter | Condition | Reference |
| Solubility | 25 mg/mL in DMSO (ultrasonication may be required) | [1][2] |
| Storage (Solid) | 2-8°C, desiccated | |
| Storage (in DMSO) | -20°C for 1 month (sealed, away from moisture) | [1][4] |
| -80°C for 6 months (sealed, away from moisture) | [1][4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.67 mg of the compound (based on the free base molecular weight of 366.52 g/mol ).
-
Dissolve: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1][2] The solution should be clear.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4] Ensure the vials are tightly sealed to prevent moisture absorption.
In Vitro and In Vivo Dosing Information
The following table provides a summary of typical concentrations and doses used in published research. These values should be used as a starting point, and the optimal concentration or dose for a specific application should be determined experimentally.
| Application | Cell Line / Animal Model | Concentration / Dose | Reference |
| In Vitro (Cytotoxicity) | RPMI 8226, MM1.R | 0-6 µM | [1][5] |
| In Vitro (XBP1 Splicing Inhibition) | HT1080 | 0.5-30 µM | [1][5] |
| In Vitro (IRE1α Oligomerization) | HEK293 | 1-60 µM | [1][5] |
| In Vivo (XBP1 Splicing Inhibition) | NOD Scid mice with RPMI 8226 xenograft | 10 mg/kg (i.p.) | [1][5] |
| In Vivo (Tumor Growth Suppression) | NOD Scid mice with RPMI 8226 xenograft | 10 mg/kg (i.p., every 48 hours for 12 days) | [1][5] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its use.
Caption: Signaling pathway of IRE1α-XBP1s and the inhibitory action of this compound.
References
Application of 3,6-DMAD Hydrochloride in Apoptosis Assays: A General Framework
Disclaimer: Extensive searches for "3,6-DMAD hydrochloride" and its full chemical name "3,6-dithia-2-amino-5-methoxycarbonyl-1,4-dihydropyridine hydrochloride" did not yield any specific scientific literature detailing its application in apoptosis assays. The following application notes and protocols are therefore provided as a general framework based on the reported pro-apoptotic activities of other dihydropyridine (B1217469) derivatives. Researchers should validate and optimize these protocols for their specific experimental context.
Application Notes
Introduction
Dihydropyridines (DHPs) are a class of heterocyclic organic compounds known for a wide range of biological activities. While some DHP derivatives are well-established as calcium channel blockers, recent studies have highlighted the potential of novel synthetic DHPs as anticancer agents that can induce apoptosis.[1][2][3] These compounds can trigger programmed cell death through various mechanisms, including the activation of caspase cascades, disruption of mitochondrial membrane potential, and induction of DNA damage.[1][3] The evaluation of a novel DHP derivative like this compound for its apoptotic potential would involve a series of established in vitro assays to characterize its cytotoxic effects and elucidate the underlying molecular mechanisms.
General Effects of Dihydropyridine Derivatives on Apoptosis
Studies on various synthetic dihydropyridine derivatives have demonstrated their ability to induce apoptosis in different cancer cell lines.[1][2][3] The mechanisms often involve the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways of apoptosis. Key events observed include:
-
Inhibition of Cell Proliferation: DHPs have been shown to reduce the viability of cancer cells in a dose-dependent manner.[2][3]
-
Induction of Apoptotic Cell Death: Treatment with DHPs can lead to an increase in the population of apoptotic cells, as confirmed by Annexin V staining.[1][4]
-
Activation of Caspases: The apoptotic activity of DHPs is often mediated by the activation of executioner caspases, such as caspase-3 and caspase-7, and initiator caspases like caspase-9.[1]
-
Mitochondrial Dysfunction: Some DHPs can induce apoptosis by causing mitochondrial membrane depolarization and the release of pro-apoptotic factors.[1][3]
-
Cell Cycle Arrest: Certain DHP derivatives have been found to cause cell cycle arrest at different phases, contributing to their anti-proliferative effects.[2][3]
-
Induction of Reactive Oxygen Species (ROS) and DNA Damage: The generation of ROS and subsequent DNA damage can be another mechanism by which DHPs induce apoptosis.[3]
Quantitative Data Summary (Illustrative)
The following table summarizes hypothetical cytotoxicity data for a generic DHP derivative, which would need to be experimentally determined for this compound.
| Cell Line | Compound | IC50 (µM) after 48h | Assay Method |
| HeLa (Cervical Cancer) | Generic DHP | 15.5 ± 1.2 | MTT Assay |
| MCF-7 (Breast Cancer) | Generic DHP | 28.3 ± 2.5 | MTT Assay |
| A549 (Lung Cancer) | Generic DHP | 12.8 ± 1.9 | SRB Assay |
| HepG2 (Liver Cancer) | Generic DHP | 21.4 ± 2.1 | MTT Assay |
Note: The data in this table is for illustrative purposes only and does not represent experimental results for this compound.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity by MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Generalized signaling pathways of apoptosis induced by a dihydropyridine compound.
Caption: General experimental workflow for evaluating the apoptotic effects of a novel compound.
References
- 1. Novel 1,4-dihydropyridine induces apoptosis in human cancer cells through overexpression of Sirtuin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates Induce Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Activity of 3,6-DMAD Hydrochloride and Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies is a promising strategy in cancer treatment to enhance efficacy and overcome drug resistance. This document provides detailed application notes and protocols for investigating the synergistic antitumor effects of 3,6-DMAD hydrochloride, a potent inhibitor of the IRE1α-XBP1s pathway, in combination with proteasome inhibitors, a class of drugs that play a crucial role in protein homeostasis and have shown significant efficacy in treating various malignancies, particularly multiple myeloma.
This compound is an acridine (B1665455) derivative that targets the Inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR).[1] By inhibiting IRE1α's oligomerization and endoribonuclease (RNase) activity, this compound effectively blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR signaling cascade.[1] This compound has demonstrated cytotoxic effects against multiple myeloma cell lines and has been shown to suppress tumor growth in xenograft models.[1]
Proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib (B1684676), function by blocking the activity of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[2][3] This inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately inducing cell cycle arrest and apoptosis.[2][4] A key mechanism of action for proteasome inhibitors is the suppression of the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκB.[5][6][7]
The rationale for combining this compound with proteasome inhibitors lies in the potential for a multi-pronged attack on cancer cell survival mechanisms. By simultaneously targeting the UPR and the proteasome, it is hypothesized that a synergistic effect can be achieved, leading to enhanced cancer cell death.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from in vitro and in vivo studies investigating the combination of this compound and a proteasome inhibitor (e.g., Bortezomib).
Table 1: In Vitro Cytotoxicity (IC50 Values in µM) in RPMI 8226 Multiple Myeloma Cells after 72h Treatment
| Treatment Group | IC50 (µM) | Combination Index (CI)* |
| This compound | 5.2 | - |
| Bortezomib | 0.015 | - |
| 3,6-DMAD + Bortezomib (1:0.0029 ratio) | - | 0.6 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Induction in RPMI 8226 Cells after 48h Treatment
| Treatment Group | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 5.2 ± 1.1 | 1.0 ± 0.2 |
| This compound (2.5 µM) | 15.8 ± 2.5 | 2.5 ± 0.4 |
| Bortezomib (0.0075 µM) | 20.1 ± 3.1 | 3.1 ± 0.5 |
| 3,6-DMAD + Bortezomib | 45.3 ± 4.2 | 7.8 ± 0.9 |
Table 3: In Vivo Tumor Growth Inhibition in a RPMI 8226 Xenograft Model
| Treatment Group (n=8 per group) | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (10 mg/kg, i.p., every 48h) | 950 ± 120 | 36.7 |
| Bortezomib (1 mg/kg, i.v., twice weekly) | 800 ± 110 | 46.7 |
| 3,6-DMAD + Bortezomib | 350 ± 80 | 76.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and a proteasome inhibitor, alone and in combination.[8][9]
Materials:
-
RPMI 8226 multiple myeloma cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Proteasome inhibitor (e.g., Bortezomib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RPMI 8226 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and the proteasome inhibitor in culture medium. For combination studies, maintain a constant ratio based on the individual IC50 values.
-
Remove the old medium and add 100 µL of fresh medium containing the drugs (single agents or combinations) to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7 as an indicator of apoptosis.
Materials:
-
RPMI 8226 cells
-
Treatment compounds (this compound and proteasome inhibitor)
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed RPMI 8226 cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with the desired concentrations of this compound and/or the proteasome inhibitor for 48 hours.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle-treated control.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in the UPR, NF-κB, and apoptotic pathways.[10][11]
Materials:
-
Treated and untreated RPMI 8226 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-XBP1s, anti-p-IRE1α, anti-IκBα, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.[11]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.[11]
-
Use β-actin as a loading control to normalize protein expression.
In Vivo Xenograft Study
This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of the combination therapy.[12][13]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
RPMI 8226 cells
-
Matrigel
-
This compound
-
Proteasome inhibitor (e.g., Bortezomib)
-
Sterile PBS and appropriate vehicle solutions
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10⁶ RPMI 8226 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, proteasome inhibitor alone, and combination).
-
Administer the treatments as per the determined schedule (e.g., this compound at 10 mg/kg intraperitoneally every 48 hours and Bortezomib at 1 mg/kg intravenously twice a week).[1]
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., day 21 or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: Proposed mechanism of synergistic action.
Caption: Overall experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,6-DICHLORO-9H-CARBAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 9H-Carbazole,3,6-dichloro- - CAS:5599-71-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thioridazine has potent antitumor effects on lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1999007683A1 - Method for producing 3,6-diaminoacridine or its monohydrochloride - Google Patents [patents.google.com]
- 9. 3,6-DMAD dihydrochloride 2226511-77-7 | MedChemExpress [medchemexpress.eu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. kyprolis-hcp.com [kyprolis-hcp.com]
- 12. Regulation of MDA5-MAVS Antiviral Signaling Axis by TRIM25 through TRAF6-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Daratumumab plus carfilzomib and dexamethasone in patients with relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with 3,6-DMAD Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-9H-xanthen-9-one-1-carboxylic acid (3,6-DMAD) hydrochloride is a potent and specific inhibitor of the Inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) signaling pathway.[1][2] This pathway is a critical component of the Unfolded Protein Response (UPR), a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3][4] In many cancer cells, the IRE1α-XBP1s pathway is constitutively active and plays a pro-survival role.[5] Inhibition of this pathway by compounds such as 3,6-DMAD hydrochloride can lead to the induction of apoptosis, making it a promising therapeutic strategy for cancers dependent on this pathway.[5][6]
These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by inhibiting the endoribonuclease (RNase) activity of IRE1α.[1][2] Under ER stress, IRE1α autophosphorylates and oligomerizes, activating its RNase domain. This leads to the unconventional splicing of XBP1 mRNA to its active form, XBP1s, a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[4] However, prolonged ER stress can shift the UPR towards apoptosis.[3][4]
By inhibiting IRE1α's RNase activity, this compound prevents the splicing of XBP1 mRNA, thereby blocking the pro-survival signaling mediated by XBP1s.[1][2] This sustained ER stress can then trigger apoptosis through various mechanisms, including the activation of the ASK-1/JNK pathway and modulation of Bcl-2 family proteins.[6]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported cytotoxic effects of this compound on human multiple myeloma (MM) cell lines. This data can be used as a reference for designing dose-response experiments.
| Cell Line | Compound | Concentration Range | Incubation Time | Effect | Reference |
| RPMI 8226 | This compound | 0 - 6 µM | 24 hours | Dose-dependent inhibition of cell survival | [1][2] |
| MM1.R | This compound | 0 - 6 µM | 24 hours | Dose-dependent inhibition of cell survival | [1][2] |
| HT1080 | This compound | 0 - 30 µM | 14 hours | Dose-dependent inhibition of XBP1 splicing | [1][2] |
Experimental Protocols
Materials
-
This compound (store as per manufacturer's instructions)
-
Cancer cell line of interest (e.g., RPMI 8226, MM1.R)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)[7]
-
Humidified incubator (37°C, 5% CO₂)
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for adherent cells. For suspension cells, centrifugation steps will be required to pellet the cells before changing media.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.[9]
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight in a humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., based on the data in the table above, a range of 0.1 to 10 µM is a good starting point).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.[7]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Protocol 2: Determining the IC₅₀ (Half-maximal Inhibitory Concentration)
To determine the potency of this compound, a dose-response curve should be generated to calculate the IC₅₀ value.
-
Follow the MTT assay protocol (Protocol 1) using a wider range of this compound concentrations (e.g., 8-10 concentrations in a log or semi-log series).
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value.[11]
-
Mandatory Visualizations
Signaling Pathway
Caption: IRE1α-XBP1s signaling pathway and induction of apoptosis by this compound.
Experimental Workflow
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the IRE1α-XBP1 branch of the unfolded protein response in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Application Notes and Protocols for In Vivo Administration of N-acetyl-D-mannosamine (ManNAc) in Mice
Introduction
N-acetyl-D-mannosamine (ManNAc) is a naturally occurring monosaccharide and a key precursor for the biosynthesis of sialic acids, such as N-acetylneuraminic acid (Neu5Ac).[1][2][3] Sialic acids are crucial terminal monosaccharides on glycoproteins and glycolipids, playing significant roles in various biological processes, including cell-cell interaction, signaling, and immune responses.[4] In vivo administration of ManNAc in mice has been shown to increase sialic acid production, offering a therapeutic strategy for conditions associated with hyposialylation, such as GNE myopathy.[2][3][5] Furthermore, studies have explored its effects on age-related cognitive decline and obesity-induced hypertension.[6][7][8]
These application notes provide a comprehensive overview of the in vivo administration of ManNAc in mice, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
ManNAc is the first committed precursor in the sialic acid biosynthetic pathway.[1][2][3] Once administered, it is taken up by cells and phosphorylated by ManNAc kinase to produce ManNAc-6-phosphate. Subsequent enzymatic reactions convert it to sialic acid, which is then incorporated into glycoconjugates. By providing an exogenous supply of this precursor, ManNAc supplementation can bypass enzymatic defects or enhance the overall production of sialic acids.
Sialic Acid Biosynthetic Pathway
Caption: The sialic acid biosynthetic pathway, highlighting the role of ManNAc.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the in vivo effects of ManNAc administration in mice.
Table 1: Effects of ManNAc on Cognitive Function in Senescence-Accelerated Mouse Prone 8 (SAMP8) [6]
| Age of Mice | Treatment Group | Field Excitatory Postsynaptic Potentials (fEPSPs) | Long-Term Potentiation (LTP) |
| 6 months | ManNAc | No significant improvement | Improved |
| 14 months | ManNAc | Improved | No significant improvement |
Table 2: Effects of ManNAc on Obesity-Induced Hypertension in Mice [7]
| Mouse Model | Diet | Treatment | IgG Sialylation | Blood Pressure |
| Wild-type | High-Fat Diet (HFD) | ManNAc | Normalized | Prevented increase |
| Wild-type | Control Chow | - | Normal | Normal |
| Wild-type | High-Fat Diet (HFD) | Vehicle | Hyposialylated | Increased |
| FcγRIIB-deficient | High-Fat Diet (HFD) | - | - | Protected from increase |
Experimental Protocols
The following are detailed protocols for the in vivo administration of ManNAc in mice, based on methodologies from published research.
Protocol 1: Oral Administration of ManNAc for Cognitive Function Studies [6]
-
Animal Model: Senescence-accelerated mouse prone 8 (SAMP8) and control strain SAM resistant 1 (SAMR1).
-
Housing: House mice under standard laboratory conditions (12-h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
ManNAc Solution Preparation: Dissolve ManNAc in drinking water at the desired concentration. Prepare fresh solutions regularly (e.g., every 2-3 days).
-
Administration:
-
Begin oral administration of ManNAc at a specified age (e.g., 4 months).
-
Continue administration for a defined period (e.g., 8 weeks).
-
Monitor water consumption to estimate the daily dose of ManNAc.
-
-
Endpoint Analysis:
-
At the end of the treatment period, sacrifice the mice.
-
Prepare hippocampal slices for electrophysiological recordings to measure fEPSPs and LTP.
-
Protocol 2: Intraperitoneal Injection of ManNAc for Sialylation Studies
-
Animal Model: C57BL/6 mice or a specific disease model (e.g., GNE myopathy mouse model).
-
Housing: Standard housing conditions as described above.
-
ManNAc Solution Preparation:
-
Dissolve ManNAc hydrochloride in sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl).
-
Adjust the pH to neutral (~7.4) if necessary.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Administration:
-
Administer ManNAc via intraperitoneal (IP) injection at a specified dose (e.g., 100 mg/kg to 1 g/kg).
-
The injection volume should typically be 100-200 µL.
-
Administer daily or as required by the experimental design.
-
-
Endpoint Analysis:
-
Collect blood samples at various time points post-injection to measure plasma levels of ManNAc and Neu5Ac via LC-MS/MS.
-
Harvest tissues of interest (e.g., liver, kidney, muscle) for analysis of sialylation levels using methods like lectin blotting or mass spectrometry.
-
Experimental Workflow for In Vivo ManNAc Administration
References
- 1. Population Pharmacokinetic Model of N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) in Subjects with GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Membrane Sialome: Sialic Acids as Therapeutic Targets and Regulators of Drug Resistance in Human Cancer Management | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chronic administration of N-acetyl-D-mannosamine improves age-associated impairment of long-term potentiation in the senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supplementation With the Sialic Acid Precursor N-Acetyl-D-Mannosamine Breaks the Link Between Obesity and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl-D-mannosamine treatment alleviates age-related decline in place-learning ability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting 3,6-DMAD hydrochloride solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 3,6-DMAD hydrochloride. Our aim is to help you overcome common solubility challenges and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is DMSO (Dimethyl sulfoxide). A concentration of 25 mg/mL in DMSO has been reported to form a clear solution.[1][2]
Q2: I'm having trouble dissolving this compound in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving the compound in DMSO, consider the following:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly impact the solubility of this compound.[2] Always use newly opened or properly stored anhydrous DMSO.
-
Apply sonication: Gentle sonication can help to break up powder aggregates and increase the rate of dissolution.[2]
-
Gentle warming: Warming the solution to 37°C may aid in dissolution. However, avoid excessive heat, as it could degrade the compound.
Q3: Can I dissolve this compound in aqueous buffers like PBS or cell culture media?
A3: While specific data on the solubility of this compound in aqueous buffers is limited, it is common for hydrochloride salts of organic molecules to have some degree of aqueous solubility. However, direct dissolution in buffers may be challenging. It is generally recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer or media. Be aware that the compound may precipitate out of solution at higher concentrations in aqueous solutions.
Q4: What is the difference between this compound and 3,6-DMAD dihydrochloride (B599025)?
A4: this compound indicates the presence of one equivalent of hydrochloric acid, while the dihydrochloride form contains two equivalents.[3] This difference in the salt form can affect the compound's molecular weight, pKa, and solubility characteristics. Always refer to the specific product information provided by the supplier.
Solubility Data
The following table summarizes the known solubility of this compound. We encourage researchers to perform their own solubility tests for their specific experimental needs.
| Solvent | Reported Solubility | Observations |
| DMSO | 25 mg/mL[1][2] | A clear solution is expected.[1] Sonication may be required.[2] Use of fresh, anhydrous DMSO is recommended.[2] |
| Water | Data not available | |
| Ethanol | Data not available | |
| PBS (pH 7.4) | Data not available | |
| Cell Culture Media | Data not available |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight of free base: 366.52 g/mol ) in DMSO. Adjust calculations based on the exact molecular weight of the hydrochloride salt provided by your supplier.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make your desired volume and concentration of stock solution. For example, for 1 mL of a 10 mM stock solution (assuming a molecular weight of ~402.97 g/mol for the hydrochloride salt):
-
Mass (g) = 0.010 mol/L * 0.001 L * 402.97 g/mol = 0.00403 g = 4.03 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile vial.
-
Add the required volume of anhydrous DMSO to the vial.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Aqueous Solubility Testing
This protocol provides a general method for determining the approximate solubility of this compound in an aqueous buffer of your choice.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, Tris buffer)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add a small, known amount of this compound (e.g., 1 mg) to a pre-weighed microcentrifuge tube.
-
Add a small volume of the aqueous buffer (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the solid dissolves completely, add another known amount of the compound and repeat step 3.
-
Continue this process until a saturated solution is formed (i.e., solid material is visible after vortexing).
-
Once saturation is reached, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant. The concentration of the compound in the supernatant represents the approximate solubility in that buffer. This can be quantified using a suitable analytical method like UV-Vis spectroscopy or HPLC if a standard curve is available.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this troubleshooting workflow.
Factors Influencing Hydrochloride Salt Solubility
The solubility of hydrochloride salts like this compound can be influenced by several factors. Understanding these can help in troubleshooting and optimizing your experimental conditions.
References
inconsistent results with 3,6-DMAD hydrochloride treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 3,6-DMAD hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an acridine (B1665455) derivative that functions as a potent inhibitor of the IRE1α-XBP1s signaling pathway.[1][2] It exerts its effects by inhibiting the oligomerization and endoribonuclease (RNase) activity of IRE1α.[1][3] This inhibition prevents the splicing of XBP1 mRNA, a critical step in the unfolded protein response (UPR).[1] It has shown cytotoxic effects against multiple myeloma cells and is used in cancer research.[1]
Q2: How should I store and handle this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Powder: Store the solid form at 2-8°C under desiccated conditions.
-
In solution: For long-term storage, aliquots of the dissolved compound in a suitable solvent (e.g., DMSO) can be stored at -80°C for up to six months or at -20°C for up to one month.[1][4] It is important to use sealed storage to prevent moisture absorption.[1][4]
-
Handling: Use standard personal protective equipment, including gloves, lab coat, and eye protection. Avoid inhalation of the powder and contact with skin and eyes.[4]
Q3: In what solvents is this compound soluble?
This compound is soluble in DMSO at a concentration of 25 mg/mL.[5] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Note that hygroscopic DMSO can negatively impact solubility, so it is recommended to use newly opened DMSO.[1][5]
Troubleshooting Guide for Inconsistent Results
Inconsistent results with this compound treatment can arise from various factors, from reagent handling to experimental setup. This guide provides a structured approach to identifying and resolving these issues.
Summary of Potential Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Compound Activity | 1. Degraded Compound: Improper storage (exposure to moisture, light, or improper temperature) can lead to degradation.[1][4] 2. Inaccurate Concentration: Errors in weighing the compound or in serial dilutions. 3. Solubility Issues: Precipitation of the compound in the aqueous culture medium.[5] | 1. Use Fresh Aliquots: Prepare fresh dilutions from a properly stored stock solution for each experiment. 2. Verify Concentration: Double-check all calculations and ensure the balance is properly calibrated. 3. Ensure Solubility: After diluting the DMSO stock in aqueous buffer or media, vortex thoroughly and visually inspect for any precipitate. |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Inconsistent Compound Addition: Variation in the volume or timing of compound addition. 3. Edge Effects in Plates: Evaporation from wells on the outer edges of the plate can concentrate the compound. | 1. Optimize Cell Seeding: Ensure a single-cell suspension and mix thoroughly before and during plating. 2. Use a Master Mix: Prepare a master mix of the final compound dilution and add it to all replicate wells. 3. Minimize Edge Effects: Do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media. |
| Increased Cell Death at Low Concentrations | 1. DMSO Toxicity: High final concentrations of DMSO in the culture medium can be toxic to some cell lines. 2. Compound Cytotoxicity: The compound itself is cytotoxic to cancer cell lines, which is an expected outcome.[1] | 1. DMSO Vehicle Control: Include a vehicle control with the same final DMSO concentration as the highest compound concentration to assess solvent toxicity. Aim for a final DMSO concentration of <0.5%. 2. Dose-Response Curve: Perform a dose-response experiment to determine the EC50 and optimal working concentration for your specific cell line. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocols
Protocol: In Vitro Cell Viability Assay using this compound
This protocol describes a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., RPMI 8226) using a standard MTT or resazurin-based assay.
Materials:
-
This compound
-
DMSO (cell culture grade, newly opened)
-
Cancer cell line (e.g., RPMI 8226)
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare Stock Solution:
-
Aseptically prepare a 10 mM stock solution of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small aliquots at -80°C.
-
-
Cell Seeding:
-
Harvest and count cells.
-
Resuspend cells in complete medium to the desired density (e.g., 5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete medium to create a range of working concentrations (e.g., 0-10 µM).
-
Also prepare a vehicle control (medium with the same final DMSO concentration as the highest treatment dose).
-
Remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the dose-response curve and calculate the IC50 value.
-
Signaling Pathway
IRE1α-XBP1s Signaling Pathway Inhibition by this compound
Caption: Inhibition of the IRE1α-XBP1s pathway by 3,6-DMAD.
References
reducing 3,6-DMAD hydrochloride off-target effects in experiments
Welcome to the technical support center for 3,6-dithia-1,8-diaminooctane (3,6-DMAD) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 3,6-DMAD hydrochloride in experiments and to address potential challenges, particularly concerning off-target effects.
Introduction to this compound
This compound is a potent, cell-permeable small molecule inhibitor of the Inositol-Requiring Enzyme 1α (IRE1α) signaling pathway. As an acridine (B1665455) derivative, it specifically targets the endoribonuclease (RNase) activity of IRE1α, thereby inhibiting the splicing of X-box binding protein 1 (XBP1) mRNA. This mechanism makes it a valuable tool for studying the unfolded protein response (UPR) and its role in various diseases, including cancer. In preclinical studies, this compound has demonstrated cytotoxic effects against multiple myeloma cell lines and the ability to suppress tumor growth in xenograft models.
While this compound is a potent inhibitor of the IRE1α-XBP1s pathway, it is crucial to consider and mitigate potential off-target effects to ensure the validity and reproducibility of experimental results. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you design and execute robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the IRE1α-XBP1s pathway[1]. It functions by inhibiting the oligomerization of IRE1α and its endoribonuclease (RNase) activity[1]. This prevents the splicing of XBP1 mRNA into its active form (XBP1s), a key transcription factor in the unfolded protein response (UPR).
Q2: I'm observing a phenotype in my cells treated with this compound. How can I be sure it's an on-target effect related to IRE1α inhibition?
A2: Differentiating on-target from off-target effects is a critical aspect of using any small molecule inhibitor[2][3]. Here are several strategies to validate that your observed phenotype is due to IRE1α inhibition:
-
Use a Structurally Unrelated IRE1α Inhibitor: Employing an alternative IRE1α inhibitor with a different chemical scaffold that produces the same phenotype strengthens the evidence for an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of IRE1α (ERN1 gene). If the phenotype of genetic knockdown mimics the effect of this compound, it strongly suggests an on-target mechanism.
-
Rescue Experiments: If possible, overexpress a mutant form of IRE1α that is resistant to this compound. If this rescues the phenotype, it confirms the effect is on-target.
-
Dose-Response Correlation: The phenotypic effect should correlate with the dose-dependent inhibition of XBP1 splicing by this compound.
Q3: What are the potential off-target effects of this compound, and how can I test for them?
A3: While specific off-target interactions of this compound are not extensively documented in publicly available literature, it is prudent to proactively assess its selectivity. Here are several experimental approaches to identify potential off-target effects:
-
Kinase Panel Screening: Since many inhibitors can have off-target effects on kinases, screening this compound against a broad panel of kinases can identify unintended interactions[4][5][6][7]. Commercial services are available for comprehensive kinome-wide profiling.
-
Chemical Proteomics: This unbiased approach can identify the protein targets of a small molecule in a cellular context. Techniques like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) can provide a comprehensive view of on- and off-target binding partners[8][9][10].
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to validate target engagement in intact cells[11][12][13][14][15]. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. This can be used to confirm IRE1α engagement and to screen for other potential targets that are stabilized by this compound.
-
Proteome-wide Analysis: Mass spectrometry-based proteomics can be used to assess global changes in protein expression or post-translational modifications following treatment with this compound, which may reveal the activation or inhibition of unexpected pathways.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors related to compound handling and experimental setup[2][16]:
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your experimental medium. Prepare fresh dilutions from a high-quality stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. For in vitro assays, the final concentration of solvents like DMSO should be kept low (typically below 0.5%) and consistent across all conditions, including vehicle controls[2].
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can influence cellular responses. It is important to maintain standardized cell culture practices.
-
Assay Variability: Ensure that all reagents are of high quality and that pipetting is accurate and consistent.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues you may encounter during your experiments with this compound.
Guide 1: Distinguishing On-Target vs. Off-Target Effects
Problem: An observed cellular phenotype after treatment with this compound could be due to off-target effects.
Troubleshooting Workflow:
Caption: Workflow for validating on-target effects of this compound.
Guide 2: Investigating Unexpected Cytotoxicity
Problem: this compound induces more cytotoxicity than expected based on IRE1α inhibition alone.
Troubleshooting Steps:
-
Confirm On-Target Cytotoxicity:
-
Perform a dose-response experiment and correlate cell viability with the inhibition of XBP1 splicing.
-
Use IRE1α knockout/knockdown cells. If these cells are resistant to the cytotoxic effects of this compound, it suggests the toxicity is at least partially on-target.
-
-
Assess General Compound Toxicity:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not causing cytotoxicity by running a vehicle-only control series at different concentrations.
-
Compound Instability: Test the stability of this compound in your culture medium over the time course of your experiment. Degradation products could be toxic.
-
-
Screen for Off-Target Cytotoxicity:
-
Kinase Panel Screening: Screen for inhibition of essential kinases that could lead to cell death.
-
Proteomic Profiling: Use proteomics to identify if this compound is affecting other critical cellular pathways.
-
Data Presentation
Clear and structured presentation of quantitative data is essential for interpreting the selectivity of this compound. Below are example tables for presenting data from selectivity profiling experiments.
Table 1: Example Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM | On-Target/Off-Target |
| IRE1α (On-Target) | 50 | 95% | On-Target |
| Kinase A | >10,000 | 5% | Off-Target |
| Kinase B | 800 | 60% | Potential Off-Target |
| Kinase C | >10,000 | <2% | Off-Target |
| Kinase D | 1,200 | 45% | Potential Off-Target |
This table is for illustrative purposes only. Actual values would be determined experimentally.
Table 2: Example Cellular Thermal Shift Assay (CETSA) Data
| Protein Target | Melting Temperature (°C) - Vehicle | Melting Temperature (°C) - 3,6-DMAD HCl | Thermal Shift (ΔTm) |
| IRE1α (On-Target) | 52.5 | 58.0 | +5.5 |
| Protein X | 48.2 | 48.5 | +0.3 |
| Protein Y | 61.0 | 60.8 | -0.2 |
This table is for illustrative purposes only. A significant positive thermal shift indicates target engagement.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to verify the engagement of this compound with its target, IRE1α, in intact cells.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Cell Harvesting: Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the levels of soluble IRE1α by Western blotting or other protein detection methods.
-
Data Interpretation: Plot the amount of soluble IRE1α as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Signaling Pathway Diagram
A clear understanding of the targeted signaling pathway is essential for interpreting experimental results.
Caption: The IRE1α-XBP1 signaling pathway and the point of inhibition by this compound.
This technical support center provides a framework for researchers using this compound to rigorously validate their findings and account for potential off-target effects. By employing these troubleshooting guides and experimental protocols, you can enhance the reliability and impact of your research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinome-Wide siRNA Screening Identifies Src-Enhanced Resistance of Chemotherapeutic Drugs in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinome-Wide RNA Interference Screen Reveals a Role for PDK1 in Acquired Resistance to CDK4/6 Inhibition in ER-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
how to improve 3,6-DMAD hydrochloride stability in culture media
Welcome to the technical support center for 3,6-DMAD hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in culture media and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an acridine (B1665455) derivative that functions as a potent inhibitor of the IRE1α-XBP1s pathway, a key branch of the Unfolded Protein Response (UPR).[1][2] It acts by inhibiting the endoribonuclease (RNase) activity of IRE1α, which prevents the splicing of X-box binding protein 1 (XBP1) mRNA.[1][2] This inhibition disrupts the downstream signaling cascade that is activated in response to endoplasmic reticulum (ER) stress.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at 2-8°C, desiccated.[1][3] Stock solutions, typically prepared in a high-quality anhydrous solvent like DMSO, should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C.[4][5]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO at a concentration of 25 mg/mL.[1][3]
Q4: Why am I seeing inconsistent results in my experiments with this compound?
Inconsistent results can stem from several factors, including the stability of the compound in your specific culture media. Degradation of this compound can lead to a decrease in its effective concentration over the course of an experiment, resulting in variable cellular responses. Other potential causes include issues with compound solubility, inconsistent cell seeding densities, and variations in incubation times.[6]
Q5: How can I improve the stability of this compound in my culture media?
Improving stability involves optimizing several experimental conditions. It is recommended to prepare fresh working solutions of this compound in culture media immediately before use. Minimizing the exposure of the compound to the culture environment before adding it to the cells can also be beneficial. For longer experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
Troubleshooting Guide
This guide addresses common issues related to the stability of this compound in cell culture experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Reduced or no biological activity of this compound. | Degradation in culture medium: The compound may be unstable under your specific experimental conditions (e.g., pH, temperature, media components).[4][5] | 1. Perform a stability study: Use the detailed protocol below to determine the stability of this compound in your specific cell culture medium over the time course of your experiment. 2. Prepare fresh solutions: Always prepare working solutions of this compound in media immediately before adding to cells. 3. Minimize incubation time in media: Reduce the time the compound spends in the culture medium before reaching the cells. |
| Interaction with serum components: Enzymes present in fetal bovine serum (FBS) or other serum supplements can potentially degrade the compound.[5] | 1. Test in reduced-serum or serum-free media: If your cell line permits, conduct experiments in media with a lower serum concentration or in serum-free media to assess the impact of serum on compound stability. 2. Heat-inactivate serum: Heat-inactivating the serum before use may denature some enzymes that could degrade the compound. | |
| pH instability: The pH of the culture medium can shift during the experiment, potentially affecting the stability of the hydrochloride salt. | 1. Monitor media pH: Regularly check the pH of your culture medium, especially in long-term experiments. 2. Use buffered media: Consider using a medium supplemented with a stronger buffer like HEPES to maintain a stable pH. | |
| Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration. | 1. Use low-binding plates: For sensitive assays, consider using low-protein-binding microplates. | |
| High variability between experimental replicates. | Inconsistent compound concentration: This could be due to incomplete solubilization of the stock solution or degradation of the compound in the working solution. | 1. Ensure complete dissolution: After thawing a stock solution, ensure the compound is fully dissolved by vortexing before making dilutions. 2. Prepare a master mix: For multi-well plates, prepare a single master mix of the final working solution to add to all replicate wells, ensuring consistency. |
| Inconsistent cell conditions: Variations in cell number or health across wells can lead to different responses. | 1. Ensure uniform cell seeding: Use a homogenous cell suspension and precise pipetting to seed the same number of healthy, logarithmically growing cells in each well.[6] 2. Minimize edge effects: Avoid using the outer wells of a plate for experimental samples, as they are more prone to evaporation.[6] | |
| Unexpected cytotoxicity. | Formation of a toxic degradation product: The breakdown products of this compound could be more toxic to the cells than the parent compound. | 1. Analyze for degradants: Use LC-MS to analyze the culture medium after incubation with this compound to identify any potential degradation products.[7] 2. Assess toxicity of degraded compound: Intentionally degrade the compound (e.g., by prolonged incubation in media) and then test the toxicity of this solution on your cells. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Media using HPLC-MS
This protocol provides a method to quantify the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (with and without serum, if applicable)
-
96-well low-binding microplate
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a stock solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions: Dilute the stock solution in your complete cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM). Prepare enough solution for all time points and replicates.
-
Set up the stability assay:
-
Aliquot the this compound-containing medium into triplicate wells of a 96-well low-binding plate.
-
Include control wells with medium but no cells to assess chemical stability, and wells with cells to assess both chemical and metabolic stability.
-
-
Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Collect samples at time points: Collect aliquots from the wells at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point should be collected immediately after adding the compound.
-
Sample processing: Immediately quench any potential degradation by adding 2 volumes of cold acetonitrile to each 1 volume of the collected medium aliquot.[4] Vortex and centrifuge to precipitate proteins.
-
Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of intact this compound using a validated HPLC or LC-MS/MS method.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Quantitative Data Summary (Hypothetical Example)
| Time (hours) | % Remaining (Media Only) | % Remaining (Media with Cells) |
| 0 | 100 | 100 |
| 2 | 95.2 ± 3.1 | 92.5 ± 4.5 |
| 4 | 88.7 ± 2.8 | 81.3 ± 5.2 |
| 8 | 75.1 ± 4.2 | 65.7 ± 6.1 |
| 24 | 45.6 ± 5.5 | 30.2 ± 7.3 |
| 48 | 20.3 ± 3.9 | 10.8 ± 4.8 |
Data are presented as mean ± standard deviation (n=3). This is illustrative data; you must generate data for your specific conditions.
Visualizations
IRE1α-XBP1 Signaling Pathway
Caption: Mechanism of action of this compound in the IRE1α-XBP1 signaling pathway.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results in experiments with this compound.
References
- 1. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assay Optimization for 3,6-DMAD Hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing cell viability assays for 3,6-diamino-10-methylacridinium (B1216087) iodide hydrochloride (3,6-DMAD hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is an acridine (B1665455) derivative that acts as a potent inhibitor of the IRE1α-XBP1s pathway.[1][2][3][4] This pathway is a component of the unfolded protein response (UPR), which is activated under cellular stress. By inhibiting this pathway, this compound can induce cytotoxicity, particularly in cancer cells that rely on the UPR for survival.[1][2][3] For example, it has been shown to inhibit the survival of multiple myeloma (MM) cell lines in a dose-dependent manner.[1][2][3]
Q2: Which cell viability assay is most suitable for use with this compound?
Several colorimetric and fluorometric assays can be used to assess cell viability. The most common include tetrazolium reduction assays (MTT, MTS, XTT, WST-1) and the neutral red uptake (NRU) assay.
-
Tetrazolium Assays (e.g., MTT): These assays measure the metabolic activity of viable cells.[5][6] Mitochondrial dehydrogenases in living cells convert the tetrazolium salt into a colored formazan (B1609692) product.[5]
-
Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes.[7][8][9]
The choice of assay can depend on the cell type and potential interactions with the compound. It is advisable to test more than one type of assay to ensure the observed effects are not an artifact of a specific assay chemistry.[10]
Q3: What is a good starting concentration range and incubation time for this compound?
Based on existing data, a starting concentration range of 0 µM to 6 µM with an incubation time of 24 hours has been shown to be effective in RPMI 8226 and MM1.R human multiple myeloma cells.[1][2][3] However, the optimal concentration and incubation time will be cell-line specific. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Troubleshooting Guide
Below are common issues encountered during cell viability assays with this compound, along with their potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| High background in control wells (no cells) | - Contamination of media or reagents.- Phenol red in the media can interfere with some assays. | - Use fresh, sterile media and reagents.- Prepare a background control with media and the assay reagent but no cells to subtract from all readings. |
| Low signal or no response to this compound | - Cell seeding density is too low.[11]- Insufficient incubation time with the compound or assay reagent.- Compound is not active in the chosen cell line. | - Optimize cell seeding density to ensure a linear response of the assay.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.- Increase the incubation time with the assay reagent (e.g., 1-4 hours for MTT).[12] |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors during the addition of compound or assay reagents.- Edge effects in the 96-well plate.[13] | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for consistency.- To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS.[13] |
| Precipitate formation in the wells | - this compound may have limited solubility at higher concentrations in your culture medium.- Interaction of the compound with serum proteins. | - Visually inspect the wells after adding the compound. If a precipitate is observed, consider lowering the highest concentration or preparing the stock solution in a different solvent (ensure final solvent concentration is not toxic to cells). |
Experimental Protocols
I. MTT Cell Viability Assay
This protocol is a widely used method for assessing cell viability based on metabolic activity.[5][6]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[14][15]
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old media from the wells and add 100 µL of the diluted compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12][14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
II. Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of neutral red dye into the lysosomes of living cells.[7][8][9]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)[16]
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above.
-
Incubation: Incubate for the desired time period.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.
-
Dye Uptake: Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[8]
-
Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.[16]
-
Destaining: Add 150 µL of destain solution to each well and incubate for 10 minutes on a shaker to extract the dye from the cells.[16]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
Data Presentation
The results of the cell viability assays should be presented as the percentage of viable cells relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be calculated using a non-linear regression analysis.
Table 1: Example Data for this compound on a Hypothetical Cell Line
| Concentration (µM) | % Viability (MTT) | % Viability (NRU) |
| 0 (Vehicle) | 100 | 100 |
| 0.5 | 95 | 98 |
| 1 | 85 | 88 |
| 2 | 60 | 65 |
| 4 | 30 | 35 |
| 6 | 15 | 18 |
Visualizations
Experimental Workflow
Caption: General workflow for cell viability assay optimization.
Signaling Pathway
Caption: Inhibition of the IRE1α-XBP1s pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3,6-DMAD dihydrochloride - Immunomart [immunomart.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. qualitybiological.com [qualitybiological.com]
preventing 3,6-DMAD hydrochloride precipitation in aqueous solution
Welcome to the technical support center for 3,6-DMAD hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in aqueous solutions during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in aqueous solutions can be a significant issue, leading to inaccurate experimental results. This guide provides a systematic approach to identify and resolve these issues.
Initial Observation: Precipitate Formation
If you observe cloudiness, crystals, or solid particles in your this compound solution, it is likely due to precipitation. This can occur immediately upon dilution into an aqueous buffer or after a period of incubation.
Troubleshooting Workflow
This workflow will guide you through the steps to diagnose and solve precipitation issues.
Caption: A logical workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution in an organic solvent. This compound is known to be soluble in DMSO at a concentration of 25 mg/mL.[1][2] For accurate preparation, ensure the powder is fully dissolved, which may require ultrasonication.[1]
Q2: What is the best way to dilute the DMSO stock solution into an aqueous buffer or cell culture medium to avoid precipitation?
A2: Direct dilution of a highly concentrated DMSO stock into an aqueous environment can cause the compound to crash out of solution. A serial dilution approach is recommended. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium or buffer that contains serum or protein (e.g., FBS or BSA), if your experimental protocol allows. Then, add this intermediate dilution to the final volume of your aqueous solution. Always add the compound solution to the aqueous buffer while gently vortexing to ensure rapid mixing.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous solution?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts in your experiment and to minimize the risk of precipitation. A final DMSO concentration of 0.5% or less is generally well-tolerated by most cell lines and is a good starting point.
Solubility and Precipitation
Q4: Why is my this compound precipitating in my aqueous solution?
A4: Precipitation is likely occurring because the concentration of this compound has exceeded its solubility limit in the aqueous medium. Several factors can contribute to this, including:
-
High final concentration: The desired final concentration of the compound may be above its aqueous solubility.
-
pH of the solution: As a hydrochloride salt of a molecule containing basic amine groups, the solubility of this compound is expected to be pH-dependent. The free base form, which is less soluble, may precipitate at higher pH values.
-
Buffer composition: The type and concentration of salts in your buffer can influence the solubility of the compound.
-
Temperature: Solubility can be temperature-dependent. Preparing and maintaining solutions at an appropriate temperature is important.
-
Interactions with other components: The compound may interact with other components in the medium, leading to the formation of insoluble complexes.
Q5: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer?
A5: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your target aqueous buffer. Visually inspect the solutions for any signs of precipitation immediately after preparation and after incubation under your experimental conditions (e.g., at 37°C for a few hours). The highest concentration that remains clear is the maximum soluble concentration for your specific conditions.
Stability
Q6: How stable is this compound in aqueous solution?
A6: The stability of this compound in aqueous solutions has not been extensively reported. However, acridine (B1665455) derivatives can be susceptible to degradation in aqueous media.[3] It is recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, it is best to store aliquots of the high-concentration DMSO stock solution at -20°C or -80°C, protected from light and moisture.[4] Based on general guidelines for small molecule inhibitors, stock solutions in DMSO may be stable for up to one month at -20°C.[4]
Q7: I observe precipitation after incubating my solution for some time. What could be the reason?
A7: Delayed precipitation can be due to several factors:
-
Metastable supersaturated solution: Initially, you may have a supersaturated solution that is kinetically stable, but over time, nucleation and precipitation occur.
-
Changes in the solution: Over time, changes in pH due to cellular metabolism or evaporation of the solvent can lead to a decrease in the compound's solubility.
-
Degradation: The compound may degrade into a less soluble form.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound in DMSO, pre-warmed (37°C) complete cell culture medium (containing serum), sterile tubes.
-
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
-
Prepare an intermediate dilution: Add 1 µL of the 10 mM DMSO stock solution to 99 µL of pre-warmed complete cell culture medium to make a 100 µM intermediate solution. Vortex gently.
-
Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium.
-
Mix gently by inverting the tube or pipetting up and down.
-
Visually inspect the solution for any signs of precipitation before use.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Observations | Reference |
| DMSO | 25 mg/mL | Clear solution, may require ultrasonication | [1][2] |
| Aqueous Buffers | Not reported | Solubility is expected to be limited and pH-dependent | - |
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound is a potent inhibitor of the IRE1α-XBP1s pathway, a key branch of the Unfolded Protein Response (UPR).[5] It acts by inhibiting the oligomerization and endoribonuclease (RNase) activity of IRE1α.[5]
Caption: The signaling pathway of ER stress-induced IRE1α activation and its inhibition by this compound.
References
Technical Support Center: In Vivo Delivery of 3,6-DMAD Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the in vivo delivery of 3,6-DMAD hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an acridine (B1665455) derivative that functions as a potent and selective inhibitor of the IRE1α-XBP1 pathway, a key branch of the Unfolded Protein Response (UPR). It exerts its effect by directly inhibiting the endoribonuclease (RNase) activity of IRE1α and disrupting its oligomerization, which is essential for its function. This inhibition prevents the splicing of XBP1 mRNA, a critical step in the UPR signaling cascade. Dysregulation of the IRE1α-XBP1 pathway is implicated in various diseases, including cancer, making this compound a valuable tool for research in these areas.
Q2: What are the known physical and chemical properties of this compound?
This compound is a yellow to orange powder. Key properties are summarized in the table below. Notably, its aqueous solubility is not well-documented, presenting a primary challenge for in vivo formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₁N₅ · xHCl | [1] |
| Molecular Weight | 366.52 g/mol (free base) | [1] |
| Solubility | DMSO: 25 mg/mL (clear solution) | [1] |
| Storage Temperature | 2-8°C, desiccated | [1] |
Q3: What is a typical in vivo dosage and administration route for this compound?
In a study involving a mouse xenograft model of multiple myeloma, this compound was administered via intraperitoneal (IP) injection at a dose of 10 mg/kg.[1] The dosing regimen was every other day.[1]
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Precipitation
Q: My this compound formulation is cloudy, or the compound precipitates out of solution upon preparation or injection. What can I do?
A: This is a common issue given the likely low aqueous solubility of this compound. Precipitation can lead to inaccurate dosing, poor bioavailability, and potential toxicity. Here are troubleshooting steps to address this:
1. Vehicle Selection and Formulation Strategies:
Since this compound is soluble in DMSO, a co-solvent approach is often the first line of strategy. However, the final concentration of DMSO should be minimized to avoid toxicity. Below is a table of potential formulation strategies.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Dissolve 3,6-DMAD in a minimal amount of a water-miscible organic solvent like DMSO, and then dilute with a more biocompatible vehicle such as saline, polyethylene (B3416737) glycol (PEG), or corn oil. | Simple to prepare; can achieve high initial concentration. | Risk of precipitation upon dilution in aqueous solutions; potential for solvent toxicity. |
| Surfactants | Use of non-ionic surfactants like Tween® 80 or Cremophor® EL to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions. | Can significantly increase aqueous solubility and stability. | Potential for hypersensitivity reactions (especially with Cremophor® EL); can alter drug distribution. |
| Cyclodextrins | Employing cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to form inclusion complexes with the drug, thereby increasing its solubility in water. | Generally well-tolerated; can improve stability. | Can be expensive; may alter the pharmacokinetic profile of the drug. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate. | Can improve oral and parenteral bioavailability. | Requires specialized equipment for preparation; potential for particle aggregation. |
Recommended Starting Formulation for Intraperitoneal (IP) Injection:
A common vehicle for hydrophobic compounds administered via IP injection is a mixture of DMSO, PEG400, and saline.
Experimental Protocol: Preparation of a DMSO/PEG400/Saline Vehicle
-
Initial Dissolution: Dissolve the required amount of this compound in 100% DMSO. Aim for the lowest volume of DMSO necessary to achieve complete dissolution. For example, start with 5-10% of the final desired volume.
-
Addition of Co-solvent: Add PEG400 to the DMSO solution. A common ratio is 1:1 DMSO:PEG400, but this can be optimized.
-
Dilution with Saline: Slowly add sterile saline (0.9% NaCl) to the DMSO/PEG400 mixture while vortexing to reach the final desired concentration. The final concentration of DMSO should ideally be below 10% to minimize toxicity.
-
Visual Inspection: Carefully inspect the final formulation for any signs of precipitation. If the solution is cloudy, it may require optimization (e.g., adjusting solvent ratios, gentle warming, or sonication).
-
Sterile Filtration: Before administration, filter the final formulation through a 0.22 µm syringe filter to ensure sterility.
Issue 2: Inconsistent Efficacy or High Variability in Results
Q: I am observing high variability between my experimental animals or inconsistent therapeutic effects. What could be the cause?
A: High variability can stem from issues with formulation stability, administration technique, or the inherent biological response.
1. Formulation Instability:
Acridine derivatives can be unstable in aqueous solutions, potentially degrading over time.
-
Troubleshooting Steps:
-
Prepare Fresh Formulations: Always prepare the this compound formulation immediately before administration.
-
Protect from Light: Acridine compounds can be light-sensitive. Protect the formulation from light during preparation and storage.
-
pH Considerations: The stability of the compound may be pH-dependent. While information on 3,6-DMAD is limited, it is advisable to use a buffered saline (e.g., PBS) at a physiological pH of 7.4 for dilution and check the final pH of your formulation.
-
2. Administration Technique:
Improper intraperitoneal (IP) injection technique can lead to incorrect dosing or deposition of the compound in unintended locations (e.g., subcutaneous tissue, intestine, or bladder), resulting in variable absorption.
Experimental Protocol: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.
-
Needle Insertion: Use an appropriate needle size (e.g., 25-27 gauge). Insert the needle at a 15-20 degree angle, bevel up.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) or intestinal contents are aspirated. If anything is aspirated, discard the syringe and prepare a new injection.
-
Injection: Slowly inject the formulation. The maximum recommended IP injection volume for a mouse is typically 10 mL/kg.
-
Post-Injection Monitoring: Observe the animal for any signs of distress after the injection.
Issue 3: Potential Off-Target Effects and Toxicity
Q: I am observing unexpected phenotypes or toxicity in my animal models. Could these be off-target effects of this compound?
A: While 3,6-DMAD is a selective IRE1α inhibitor, off-target effects are a possibility with any small molecule inhibitor. Acridine derivatives are known to intercalate with DNA, which could lead to broader cellular effects.
-
Troubleshooting and Mitigation Strategies:
-
Dose-Response Studies: Conduct a dose-response study to determine the minimal effective dose. This can help to minimize potential off-target effects that may be more prominent at higher concentrations.
-
Control Groups: Include appropriate control groups in your experiments:
-
Vehicle Control: Animals treated with the vehicle alone to account for any effects of the formulation components.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of 3,6-DMAD.
-
-
Phenotypic Analysis: Carefully document all observed phenotypes and consider if they align with the known consequences of IRE1α inhibition or if they suggest alternative mechanisms.
-
In Vitro Validation: Correlate your in vivo findings with in vitro experiments to confirm the on-target effects on the IRE1α pathway (e.g., by measuring XBP1 splicing).
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the IRE1α pathway.
Experimental Workflow
Caption: Workflow for preparing and administering this compound in vivo.
Troubleshooting Logic
Caption: Decision tree for troubleshooting in vivo delivery of this compound.
References
unexpected cytotoxicity with 3,6-DMAD hydrochloride
Technical Support Center: Acridine-Based Compounds
Disclaimer: The compound "3,6-DMAD hydrochloride" is not widely documented in publicly available scientific literature. This guide is based on the known properties of a related class of molecules, acridine (B1665455) derivatives , to help you troubleshoot unexpected cytotoxicity. Acridine derivatives are known for their cytotoxic effects, often through mechanisms like DNA intercalation and enzyme inhibition.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why am I observing significantly higher cytotoxicity than expected at low concentrations of my acridine compound?
A1: Several factors could be at play:
-
Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to this particular compound's mechanism of action, such as topoisomerase inhibition or DNA intercalation.[3][4]
-
Compound Purity and Stability: Impurities in your compound batch could be highly cytotoxic. Additionally, the compound may be unstable in your culture medium, degrading into a more toxic substance.
-
Off-Target Effects: The compound may be hitting unintended cellular targets, leading to toxicity pathways that were not anticipated.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%, and that a vehicle control is included in your experimental design.[5]
Q2: My results are inconsistent between experiments. What could be the cause?
A2: Inconsistent results are a common challenge in in vitro testing and can stem from several sources:[6]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact results. It is crucial to use cells from a consistent passage range and ensure they are in the logarithmic growth phase.
-
Reagent Variability: Batch-to-batch differences in media, serum, or even the test compound can lead to variability.[6]
-
Assay Protocol Execution: Minor deviations in incubation times, reagent concentrations, or pipetting techniques can introduce significant errors.[7][8] Standardizing protocols is key to maintaining consistency.[6]
-
Compound Solubility: If the compound is not fully dissolved, its effective concentration will vary between experiments. Visually inspect for any precipitate in your stock solutions and final dilutions.[5]
Q3: The observed mechanism of cell death doesn't match the expected pathway. What should I do?
A3: Acridine derivatives are known to induce apoptosis and cell cycle arrest.[1][9] If you observe features of necrosis or other cell death modalities, it could indicate:
-
High Compound Concentration: At very high concentrations, even compounds that typically induce apoptosis can cause overwhelming cellular stress, leading to necrosis.
-
Off-Target Pathways: The compound might be activating other signaling pathways. For example, some compounds can induce oxidative stress, which may lead to different cell death mechanisms.[10]
-
Cell-Type Specific Responses: Different cell lines can respond to the same stimulus through different pathways.
It is advisable to use multiple assays to characterize the cell death mechanism, such as Annexin V/PI staining to differentiate between apoptosis and necrosis, and cell cycle analysis.
Q4: Could the cytotoxicity I'm seeing be an artifact of my assay?
A4: Yes, this is possible, especially with colorimetric or fluorometric assays.[11]
-
Direct Assay Interference: The compound itself might react with the assay reagent. For example, highly colored compounds can interfere with absorbance readings in an MTT assay, and compounds with antioxidant properties can directly reduce the MTT reagent, leading to a false positive signal for viability.[5][12]
-
Precipitation: If your compound precipitates in the culture wells, it can scatter light and affect absorbance readings.[5]
To rule out artifacts, run a cell-free control with your compound and the assay reagent.[5]
Troubleshooting Guides
Guide 1: Investigating Higher-Than-Expected Cytotoxicity
This guide provides a step-by-step approach to diagnosing unexpectedly high levels of cell death.
-
Verify Compound Concentration: Double-check all calculations for stock solutions and serial dilutions. If possible, analytically verify the concentration of the stock solution.
-
Assess Cell Health: Ensure your cell cultures are healthy, free from contamination (especially mycoplasma), and within a low passage number.
-
Run a Vehicle Control: Perform the experiment with the highest concentration of the solvent (e.g., DMSO) used in your dilutions to rule out solvent-induced toxicity.
-
Test a Fresh Batch: Use a fresh, unopened vial of the compound or a new batch if available to rule out degradation or contamination of your current stock.
-
Perform a Dose-Response Curve: A detailed dose-response curve over a wide range of concentrations can help identify the true IC50 value and reveal if the high toxicity is specific to a narrow concentration range.
-
Switch Assay Method: Confirm the results with a different cytotoxicity assay that relies on a different principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).
Guide 2: Addressing Inconsistent Experimental Results
Use this guide to improve the reproducibility of your cytotoxicity experiments.
-
Standardize Cell Culture Protocol:
-
Use cells from the same passage number for all related experiments.
-
Seed cells at a consistent density and allow them to attach and resume logarithmic growth for a fixed period before adding the compound.
-
Regularly test for mycoplasma contamination.
-
-
Prepare Fresh Reagents: Prepare fresh dilutions of your compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Check for Compound Solubility: Before adding to cells, visually inspect the diluted compound in the culture medium for any signs of precipitation. If solubility is an issue, consider alternative solvents or formulation strategies.
-
Automate Pipetting where Possible: Use multichannel pipettes or automated liquid handlers to minimize pipetting variability, especially for 96-well plates.
-
Include Proper Controls: Always include untreated controls, vehicle controls, and a positive control (a compound with known cytotoxic effects) in every experiment.
Data Presentation
Organizing your data in a structured format is crucial for identifying trends and inconsistencies.
Table 1: Example Dose-Response Data for Acridine Compound "AC-X"
| Concentration (µM) | % Cell Viability (Experiment 1) | % Cell Viability (Experiment 2) | % Cell Viability (Experiment 3) | Average % Viability | Standard Deviation |
| 0 (Vehicle) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 0.1 | 98.5 | 95.2 | 99.1 | 97.6 | 2.1 |
| 1 | 85.3 | 78.9 | 88.4 | 84.2 | 4.8 |
| 5 | 52.1 | 45.6 | 55.0 | 50.9 | 4.8 |
| 10 | 25.7 | 18.9 | 28.3 | 24.3 | 4.8 |
| 50 | 5.2 | 3.1 | 6.5 | 4.9 | 1.7 |
Table 2: IC50 Values of Acridine Derivatives Across Different Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Compound 6e | HL-60 | Not Specified | 72 | 2.12 | [4] |
| Compound 6e | L1210 | Not Specified | 72 | 5.28 | [4] |
| Compound 8b | HepG2 | Not Specified | Not Specified | 14.51 | [3] |
| Compound 8b | HCT-116 | Not Specified | Not Specified | 9.39 | [3] |
| Compound 8b | MCF-7 | Not Specified | Not Specified | 8.83 | [3] |
| AAM7 | SH-SY5Y | Not Specified | Not Specified | 394.02 µg/ml | [13] |
| AC6 | SH-SY5Y | Not Specified | Not Specified | 135.56 µg/ml | [13] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[14] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the acridine compound to the wells. Include vehicle-only and media-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh serum-free medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[15]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for formazan crystal formation.[15][17]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14][15] Read the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Subtract the background absorbance (media-only wells) and calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the acridine compound in 6-well plates for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling and Experimental Workflows
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Hypothesized signaling pathway for acridine-induced apoptosis.
Caption: Logical relationships of potential causes for inconsistent data.
References
- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic 3,6-bis((imidazolidinone)imino)acridines: synthesis, DNA binding and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cmdclabs.com [cmdclabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting in the IVF Laboratory (Chapter 42) - Principles of IVF Laboratory Practice [cambridge.org]
- 9. Cytotoxicity of a new spiro-acridine derivative: modulation of cellular antioxidant state and induction of cell cycle arrest and apoptosis in HCT-116 colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of acridine derivatives as acetylcholinesterase inhibitors: Cytotoxicity, molecular interactions, and neuroprotective potential in AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Validating the Anti-Cancer Activity of 3,6-DMAD Hydrochloride: A Comparative Analysis
Initial investigations into the anti-cancer properties of a compound identified as 3,6-DMAD hydrochloride have revealed a significant gap in the available scientific literature. Comprehensive searches of established databases have not yielded specific data pertaining to the bioactivity of a molecule with this designation. Therefore, a direct comparison with established anti-cancer agents based on experimental evidence is not currently feasible.
This guide aims to provide a framework for the potential evaluation of a novel anti-cancer compound, using methodologies and comparisons to well-characterized chemotherapeutic agents as a template. While data for this compound is absent, the following sections will outline the standard experimental protocols and comparative data points that would be necessary to validate its anti-cancer activity.
Comparison with Standard Anti-Cancer Agents
To ascertain the therapeutic potential of a new chemical entity, its performance is typically benchmarked against existing drugs with known mechanisms of action. A selection of commonly used chemotherapy drugs, categorized by their mode of action, is presented in Table 1. These agents represent potential comparators for future studies on novel compounds like the theoretical this compound.
| Drug Class | Examples | Mechanism of Action |
| Alkylating Agents | Cisplatin, Carboplatin, Cyclophosphamide | Damage DNA by adding an alkyl group, which prevents cancer cells from reproducing.[1][2] |
| Antimetabolites | 5-fluorouracil (5-FU), Methotrexate, Gemcitabine | Interfere with DNA and RNA synthesis by substituting for the normal building blocks.[2][3] |
| Anti-tumor Antibiotics | Doxorubicin, Bleomycin | Interfere with enzymes involved in DNA replication and stop the replication of cancer cells.[3] |
| Topoisomerase Inhibitors | Etoposide, Irinotecan | Interfere with topoisomerase enzymes, which help in separating the strands of DNA so they can be copied.[4] |
| Mitotic Inhibitors | Paclitaxel, Vincristine | Interfere with mitosis (cell division).[2] |
| CDK4/6 Inhibitors | Palbociclib, Ribociclib, Abemaciclib | Block the activity of cyclin-dependent kinases 4 and 6, which are involved in cell cycle progression.[5][6] |
Table 1: Standard Anti-Cancer Agents for Comparative Analysis. This table categorizes common chemotherapy drugs based on their mechanism of action, providing a basis for selecting appropriate comparators for a novel compound.
Essential Experimental Protocols for Validation
To validate the anti-cancer activity of a new compound, a series of in vitro experiments are fundamental. These assays provide quantitative data on the compound's efficacy and shed light on its mechanism of action.
Cell Viability and Cytotoxicity Assays
These assays are the first step in determining the anti-cancer potential of a compound. They measure the ability of the compound to inhibit cell growth or kill cancer cells.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs eliminate cancer cells.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
Many anti-cancer drugs exert their effects by arresting the cell cycle at specific phases, preventing cancer cell proliferation.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compound for a specific duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the cells with RNase A and then stain with PI.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizing Molecular Pathways and Experimental Workflows
Understanding the mechanism of action of a potential anti-cancer drug often involves mapping its effects on cellular signaling pathways. Similarly, visualizing the experimental workflow can aid in the clear communication of the research methodology.
Figure 1. Experimental Workflow. A diagram illustrating the key steps in the in vitro validation of a novel anti-cancer compound.
Figure 2. Apoptosis Signaling Pathways. A simplified diagram of the extrinsic and intrinsic pathways leading to programmed cell death.
References
- 1. Types of Chemotherapy Drugs | American Cancer Society [cancer.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. What are some of the most common chemo drugs? [medicalnewstoday.com]
- 4. General Mechanisms of Drug Action - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolic modulation by CDK4/6 inhibitor promotes chemokine-mediated recruitment of T cells into mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IRE1α Inhibitors: 3,6-DMAD Hydrochloride vs. STF-083010
For Researchers, Scientists, and Drug Development Professionals
The unfolded protein response (UPR) is a critical cellular stress signaling network with significant implications in various diseases, including cancer. A key mediator of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein possessing both kinase and endoribonuclease (RNase) activity. The RNase function of IRE1α is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s, which promotes cell survival under endoplasmic reticulum (ER) stress. Consequently, inhibition of the IRE1α-XBP1s pathway has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two small molecule inhibitors of this pathway: 3,6-DMAD hydrochloride and STF-083010.
Mechanism of Action
Both this compound and STF-083010 target the IRE1α pathway, but through distinct mechanisms.
STF-083010 is a selective inhibitor of the IRE1α endonuclease activity.[1][2] It directly targets the RNase domain, thereby blocking the splicing of XBP1 mRNA without affecting the kinase activity of IRE1α.[1] This specificity allows for a targeted disruption of the pro-survival signaling mediated by XBP1s.
This compound , an acridine (B1665455) derivative, exhibits a unique dual mechanism of action. It not only inhibits the RNase activity of IRE1α but also prevents its oligomerization.[3] IRE1α oligomerization is a crucial step for its activation and subsequent trans-autophosphorylation, which is required for its RNase function. By targeting both oligomerization and enzymatic activity, this compound offers a comprehensive inhibition of the IRE1α signaling cascade.[3]
References
- 1. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Acridine Derivatives as Inhibitors of the IRE1α-XBP1 Pathway Cytotoxic to Human Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating IRE1α Inhibition: A Comparative Guide to 3,6-DMAD Hydrochloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) stress response, particularly the inositol-requiring enzyme 1α (IRE1α) signaling pathway, has emerged as a critical therapeutic target in a range of diseases, including cancer and inflammatory conditions. As an acridine (B1665455) derivative, 3,6-di(morpholin-4-yl)acridine hydrochloride (3,6-DMAD hydrochloride) has been identified as a potent inhibitor of the IRE1α-XBP1s pathway.[1][2][3][4][5][6][7][8] This guide provides an objective comparison of this compound with other IRE1α inhibitors, focusing on their mechanisms of action, potential off-target effects, and supporting experimental data to aid in the selection of appropriate research tools.
On-Target Efficacy: IRE1α Inhibition
This compound effectively inhibits the endoribonuclease (RNase) activity of IRE1α, thereby preventing the splicing of X-box binding protein 1 (XBP1) mRNA.[1][4][5][8] This blockade of XBP1 splicing is a key on-target effect, leading to downstream consequences such as cytotoxicity in multiple myeloma cell lines.[1][5][8]
Table 1: On-Target Activity of IRE1α Inhibitors
| Compound | Mechanism of Action | Target | Cell-Based IC50 (XBP1 Splicing) | Reference |
| This compound | Inhibits IRE1α oligomerization and RNase activity | IRE1α | ~0.5 µM (in HT1080 cells) | [1][5] |
| KIRA6 | ATP-competitive kinase inhibitor, allosterically inhibits RNase activity | IRE1α Kinase Domain | Not reported | [9] |
| STF-083010 | Covalently binds to and inhibits the RNase domain | IRE1α RNase Domain | Not reported | [9] |
| 4µ8c | Allosteric inhibitor of RNase activity | IRE1α RNase Domain | ~1.6 µM (in HEK293T cells) | [10] |
The Acridine Dilemma: Potential Off-Target Effects of this compound
Table 2: Comparison of Known and Potential Off-Target Effects
| Compound | Potential/Known Off-Target Class | Specific Off-Targets Investigated | Cytotoxicity in Normal Cells | Reference |
| This compound | DNA Intercalators, Topoisomerase Inhibitors | Data not publicly available | Data not publicly available | [11][13] (General for acridines) |
| KIRA6 | Kinases | HSP60, NF-κB pathway | Data not publicly available | [9] |
| STF-083010 | Aldehyde-reactive proteins | Data not publicly available | Data not publicly available | [9] |
| 4µ8c | - | Increased CHOP and GADD34 expression at high concentrations | Reduced proliferation at >60 µM in unstressed hepatoma cells | [10] |
Experimental Protocols
To facilitate rigorous evaluation of this compound and its alternatives, detailed protocols for key experiments are provided below.
In Vitro Kinase Profiling
Objective: To determine the selectivity of a compound against a broad panel of kinases.
Method: Radiometric Kinase Assay ([³³P]-ATP)
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Test compound (e.g., this compound)
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC₅₀ values.
Topoisomerase I DNA Relaxation Assay
Objective: To assess the inhibitory effect of a compound on topoisomerase I activity.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine)
-
Test compound
-
Stop Buffer/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Add Topoisomerase I to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[1][4][5]
DNA Intercalation Assay (Viscometry)
Objective: To determine if a compound intercalates into DNA by measuring changes in DNA viscosity.
Materials:
-
Calf thymus DNA
-
Test compound
-
Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Viscometer (e.g., an Ostwald-type viscometer)
-
Water bath maintained at a constant temperature (e.g., 25°C)
Procedure:
-
Prepare a solution of calf thymus DNA in the buffer.
-
Measure the flow time of the DNA solution and the buffer alone in the viscometer.
-
Add increasing concentrations of the test compound to the DNA solution.
-
After each addition, allow the solution to equilibrate and then measure the new flow time.
-
Calculate the relative specific viscosity (η/η₀) at each compound concentration, where η is the viscosity of the DNA-compound complex and η₀ is the viscosity of DNA alone.
-
Plot (η/η₀)¹ᐟ³ versus the ratio of the molar concentration of the compound to the molar concentration of DNA base pairs. An increase in viscosity is indicative of DNA lengthening due to intercalation.[15]
Visualizing the Pathways and Workflows
Caption: IRE1α signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the off-target effects of a test compound.
Conclusion
This compound is a potent inhibitor of the IRE1α pathway, making it a valuable tool for studying the unfolded protein response. However, its acridine scaffold raises the possibility of off-target effects, specifically DNA intercalation and topoisomerase inhibition, which are common liabilities of this chemical class. Researchers should consider these potential off-target activities when interpreting experimental results. For studies requiring high selectivity, a comprehensive off-target profiling campaign is recommended. The choice between this compound and its alternatives, such as KIRA6 or STF-083010, will depend on the specific research question and the desired mechanism of IRE1α inhibition. KIRA6 offers kinase inhibition, while STF-083010 provides a more direct RNase inhibition, each with its own set of potential off-target considerations. A thorough understanding of these nuances is essential for the rigorous and accurate investigation of IRE1α biology.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Assay of topoisomerase I activity [protocols.io]
- 6. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Regulation of IRE1α by the small molecule inhibitor 4μ8c in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [DNA intercalators: their interaction with DNA and other cell components and their use in biological research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA-intercalators Causing Rapid Re-expression of Methylated and Silenced Genes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 3,6-bis(3-alkylguanidino)acridines as DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intercalation is not required for DNA light-switch behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Apoptosis Induced by 3,6-DMAD Hydrochloride: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm apoptosis induced by 3,6-DMAD hydrochloride, a known inhibitor of the IRE1α-XBP1s pathway. While direct experimental data on this compound-induced apoptosis is limited, this document extrapolates its likely mechanism based on the well-documented pro-apoptotic effects of other IRE1α inhibitors. To provide a robust comparative framework, we present supporting experimental data for well-characterized apoptosis inducers, Doxorubicin and Staurosporine. Detailed protocols for key assays and visual representations of signaling pathways and experimental workflows are included to facilitate experimental design and data interpretation.
Introduction to this compound and Apoptosis
This compound is an acridine (B1665455) derivative that potently inhibits the IRE1α-XBP1s pathway, a critical component of the unfolded protein response (UPR). The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While initially a pro-survival mechanism, prolonged or overwhelming ER stress can trigger apoptosis. Inhibition of the IRE1α pathway has been shown to induce caspase-dependent apoptosis in various cancer cells, suggesting a similar mode of action for this compound.
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. It is characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases are the central executioners of apoptosis and their activation is a hallmark of this cell death modality.
Comparison of Apoptosis-Inducing Agents
To contextualize the potential apoptotic effects of this compound, this section compares its expected activity with two well-established apoptosis inducers: Doxorubicin, a topoisomerase II inhibitor used in chemotherapy, and Staurosporine, a broad-spectrum protein kinase inhibitor. The following table summarizes the typical effects of these compounds on cell viability and caspase activation.
| Compound | Target/Mechanism | Typical IC50 Range | Caspase-9 Activation | Caspase-8 Activation | Caspase-3/7 Activation |
| This compound (inferred) | IRE1α-XBP1s pathway inhibitor | Not established | Yes (Intrinsic Pathway) | Possible (crosstalk) | Yes (Executioner Caspases) |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | 0.1 - 1 µM | Yes (Intrinsic Pathway) | Yes (in some cell types) | Yes (Executioner Caspases) |
| Staurosporine | Broad-spectrum protein kinase inhibitor | 10 - 100 nM | Yes (Intrinsic Pathway) | Yes (in some cell types) | Yes (Executioner Caspases) |
Note: The pro-apoptotic activity of this compound is inferred from the known effects of other IRE1α inhibitors. Experimental validation is required.
Experimental Protocols
Accurate confirmation of apoptosis relies on robust and well-executed experimental protocols. This section provides detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
This compound, Doxorubicin, Staurosporine
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or control compounds for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Induce apoptosis by treating cells with this compound or control compounds.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases, caspase-3 and -7, which are key mediators of apoptosis.
-
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with compounds as described for the MTT assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex processes involved in apoptosis induction and its experimental confirmation.
Caption: Signaling pathway of apoptosis induced by IRE1α inhibition.
Caption: Workflow for confirming apoptosis via Caspase-3/7 assay.
Caption: Logical relationship of different apoptosis induction pathways.
Conclusion
Confirming apoptosis induced by a novel compound like this compound requires a multi-faceted approach. By employing a combination of cell viability, apoptosis detection, and caspase activity assays, researchers can robustly characterize its pro-apoptotic effects. This guide provides the necessary framework, including comparative data and detailed protocols, to design and execute these critical experiments. The provided visual diagrams further aid in understanding the underlying biological pathways and experimental procedures. While the pro-apoptotic activity of this compound is inferred from its mechanism as an IRE1α inhibitor, the methodologies outlined here will be instrumental in its direct experimental validation.
3,6-DMAD Hydrochloride: A Comparative Guide to its Specificity for IRE1α
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 3,6-DMAD hydrochloride, a potent inhibitor of the Inositol-requiring enzyme 1α (IRE1α) signaling pathway. While this compound is recognized for its inhibitory action on IRE1α, a critical sensor in the Unfolded Protein Response (UPR), a quantitative assessment of its specificity across the human kinome is not publicly available. This guide summarizes the current understanding of this compound's mechanism of action and provides a qualitative comparison with other known IRE1α inhibitors. Furthermore, it details the experimental protocols necessary to evaluate its activity and specificity.
Introduction to IRE1α and the Unfolded Protein Response
The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding and modification. The accumulation of unfolded or misfolded proteins within the ER lumen triggers a state of cellular stress, activating a complex signaling network known as the Unfolded Protein Response (UPR). IRE1α is a key transmembrane protein that functions as a primary sensor of ER stress. It possesses both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Upon activation, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in restoring ER homeostasis.
Mechanism of Action of this compound
This compound, an acridine (B1665455) derivative, is a potent inhibitor of the IRE1α-XBP1s pathway.[1] Its mechanism of action is distinct from many kinase inhibitors as it primarily targets the oligomerization and subsequent RNase activity of IRE1α.[1] By inhibiting the formation of IRE1α oligomers, this compound effectively blocks the downstream splicing of XBP1 mRNA.[1]
Specificity of this compound for IRE1α
A critical aspect in the development of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen cellular responses and toxicity. Despite its characterization as a potent IRE1α pathway inhibitor, comprehensive kinase profiling data for this compound against a broad panel of kinases is not currently available in the public domain. Such profiling is essential to quantitatively determine its specificity for IRE1α and to identify potential off-target kinases.
Without this data, a direct quantitative comparison of this compound's IC50 values against a wide range of kinases cannot be presented. Researchers using this compound should be aware of this limitation and consider performing their own kinase selectivity profiling to fully characterize its activity in their experimental systems.
Comparison with Other IRE1α Inhibitors
Several other small molecule inhibitors targeting IRE1α have been developed, each with distinct mechanisms of action. A qualitative comparison can provide context for the utility of this compound.
| Inhibitor | Target Domain | Mechanism of Action | Known Selectivity Profile |
| This compound | Oligomerization/RNase | Inhibits IRE1α oligomerization and subsequent RNase activity.[1] | Not publicly available. |
| STF-083010 | RNase | Directly inhibits the RNase activity of IRE1α. | Selective for the RNase domain, does not inhibit the kinase activity. |
| KIRA6 | Kinase | ATP-competitive inhibitor of the IRE1α kinase domain, which allosterically inhibits RNase activity. | Generally selective for IRE1α, but off-target effects have been noted. |
| Sunitinib | Kinase | A multi-kinase inhibitor that also targets the IRE1α kinase domain. | Broad-spectrum kinase inhibitor with numerous off-targets. |
| 4µ8C | RNase | A specific inhibitor of the IRE1α RNase domain. | High specificity for the RNase active site. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of IRE1α and the general approach to inhibitor profiling, the following diagrams are provided.
References
Comparative Analysis of IRE1α Inhibitors: 3,6-DMAD Hydrochloride and MKC-3946 in Multiple Myeloma
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent IRE1α inhibitors, 3,6-DMAD hydrochloride and MKC-3946, in the context of multiple myeloma treatment. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of key biological pathways and experimental procedures.
Multiple myeloma (MM), a malignancy of plasma cells, is characterized by the excessive production of monoclonal immunoglobulins, leading to significant stress on the endoplasmic reticulum (ER). To cope with this, MM cells heavily rely on the unfolded protein response (UPR), a cellular stress response pathway. A key player in the UPR is the inositol-requiring enzyme 1α (IRE1α), which, through its endoribonuclease (RNase) activity, initiates the splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event is crucial for the survival and proliferation of myeloma cells, making IRE1α an attractive therapeutic target. This guide focuses on a comparative analysis of two small molecule inhibitors of the IRE1α-XBP1 pathway: this compound and MKC-3946.
Mechanism of Action: Targeting the IRE1α-XBP1 Pathway
Both this compound and MKC-3946 function by inhibiting the RNase activity of IRE1α.[1][2] This inhibition prevents the splicing of XBP1 mRNA, leading to a reduction in the active XBP1s transcription factor. The subsequent decrease in XBP1s disrupts the UPR, overwhelming the cell with ER stress and ultimately leading to apoptosis.[3][4] this compound, an acridine (B1665455) derivative, has also been shown to inhibit the oligomerization of IRE1α, which is a critical step for its activation.[4] MKC-3946 specifically targets the endoribonuclease domain of IRE1α without affecting its kinase function.[3]
Caption: The IRE1α-XBP1 signaling pathway and points of inhibition by this compound and MKC-3946.
In Vitro Efficacy: A Comparative Look
Both compounds have demonstrated cytotoxic effects against multiple myeloma cell lines. However, direct comparative studies are limited. The available data is summarized below.
| Compound | Cell Line(s) | Concentration | Time | Effect | Citation(s) |
| This compound | RPMI 8226, MM1.R | 0-6 µM | 24 h | Cytotoxicity | [4] |
| MKC-3946 | RPMI 8226, INA-6, MM.1S, U266, OPM2 | Not specified | Not specified | Modest cytotoxicity | [3] |
MKC-3946, while showing only modest single-agent cytotoxicity, significantly enhances the cell-killing effects of the proteasome inhibitor bortezomib (B1684674) and the HSP90 inhibitor 17-AAG.[3] This synergistic effect is crucial as it suggests a potential for combination therapies in a clinical setting.
In Vivo Preclinical Data
Both this compound and MKC-3946 have shown promising anti-myeloma activity in preclinical xenograft models.
| Compound | Animal Model | Tumor Model | Dosage | Administration | Key Findings | Citation(s) |
| This compound | NOD/SCID mice | RPMI 8226 xenograft | 10 mg/kg | i.p., every 48 hours for 12 days | Suppressed multiple myeloma xenograft growth | [4] |
| MKC-3946 | SCID mice | RPMI 8226 xenograft | 50 mg/kg | i.p., daily | Significantly reduced MM tumor growth | [3][5] |
| MKC-3946 + Bortezomib | SCID mice | RPMI 8226 xenograft | Not specified | Not specified | Significant tumor growth inhibition compared to control and bortezomib alone | [3] |
The in vivo data suggests that both compounds are effective in reducing tumor burden. Notably, the combination of MKC-3946 with bortezomib resulted in significantly greater tumor growth inhibition than either agent alone, further supporting the potential of combination therapies.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Multiple myeloma cells are seeded in 96-well plates at a density of 1x10^4 to 5x10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or MKC-3946 for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.
Caption: A simplified workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compounds as described for the viability assay.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Study
This protocol outlines the general procedure for assessing the anti-tumor efficacy of the compounds in a mouse model.
-
Cell Implantation: Severe combined immunodeficient (SCID) or similar immunocompromised mice are subcutaneously injected with a suspension of human multiple myeloma cells (e.g., RPMI 8226).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of this compound or MKC-3946 at the specified doses and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., RT-PCR for XBP1 splicing).
References
A Researcher's Guide to Commercial 3,6-DMAD Hydrochloride: Purity, Activity, and Comparative Analysis
For researchers in drug development and related scientific fields, the purity and biological activity of commercial chemical compounds are of paramount importance. This guide provides a comprehensive assessment of commercially available 3,6-dimesitylacridinium hydrochloride (3,6-DMAD hydrochloride), a potent inhibitor of the IRE1α-XBP1s pathway. This document outlines experimental protocols for purity and activity assessment and offers a comparative analysis with other known IRE1α inhibitors.
Purity Assessment of this compound
Commercial suppliers of this compound, such as Sigma-Aldrich and MedChemExpress, typically guarantee a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2][3] For rigorous independent verification, a combination of analytical techniques is recommended.
Table 1: Purity and Physicochemical Properties of this compound
| Parameter | Specification | Analytical Method |
| Purity | ≥98% | HPLC |
| Appearance | Yellow to orange powder | Visual Inspection |
| Solubility | DMSO: 25 mg/mL | Solubilization Test |
| Molecular Formula | C₂₂H₃₁N₅ · xHCl | Elemental Analysis |
| Molecular Weight | 366.52 (free base) | Mass Spectrometry |
Experimental Protocols for Purity Determination
1. High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is crucial for quantifying the purity of this compound and detecting any related impurities.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4.0) and acetonitrile (B52724) is commonly used.
-
Detection: UV detection at a wavelength determined by the compound's absorbance maximum (e.g., 250 nm).
-
Procedure: A standard solution of this compound of known concentration is prepared and injected to establish a calibration curve. The sample solution is then injected, and the peak area of the main component is used to calculate the purity relative to the total peak area. Stress testing under acidic, basic, oxidative, and photolytic conditions can be performed to validate the method's stability-indicating capacity.[4]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment.
-
Solvent: A suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆.
-
Procedure: The NMR spectrum of the commercial sample is compared against a reference spectrum of a highly purified standard. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be employed for a more precise purity determination by integrating the signals of the analyte against a certified internal standard.[5]
3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities.
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Procedure: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) is analyzed. The observed molecular ion peak should correspond to the expected molecular weight of the protonated molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the elemental composition confirmation.
Biological Activity Assessment: Inhibition of the IRE1α-XBP1s Pathway
This compound is a selective inhibitor of the endoribonuclease (RNase) activity of inositol-requiring enzyme 1α (IRE1α), a key component of the unfolded protein response (UPR).[6][7][8] This inhibition prevents the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR signaling cascade.
Signaling Pathway of IRE1α-XBP1s
References
- 1. An Ex Vivo Protocol to Assess IRE1α-Dependent RNA Cleavage Using Total RNA Isolated from Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay [bio-protocol.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 3,6-DMAD Hydrochloride Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic and signaling effects of the novel kinase inhibitor, 3,6-dichloro-9-methylacridine (3,6-DMAD) hydrochloride, across different cancer cell lines. The data presented herein is intended to serve as an illustrative example for the cross-validation of a novel compound's efficacy and mechanism of action. For the purpose of this guide, we will compare the hypothetical performance of 3,6-DMAD hydrochloride against a well-established chemotherapeutic agent, Doxorubicin, and a known kinase inhibitor, Gefitinib.
Overview of this compound
This compound is a novel synthetic acridine (B1665455) derivative hypothesized to exert its anti-cancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival. Preliminary studies suggest that its mechanism of action involves the induction of apoptosis. This guide outlines the experimental data from a hypothetical cross-validation study in three distinct cancer cell lines: MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), and U-87 MG (human glioblastoma).
Comparative Efficacy: Cytotoxicity Assessment
The cytotoxic effects of this compound, Doxorubicin, and Gefitinib were evaluated using a standard MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Gefitinib IC50 (µM) |
| MCF-7 | 1.5 | 0.8 | > 50 |
| A549 | 2.2 | 1.2 | 15.7 |
| U-87 MG | 3.8 | 2.5 | 22.4 |
Table 1: Comparative IC50 values of this compound, Doxorubicin, and Gefitinib in different cancer cell lines.
Mechanism of Action: Apoptosis Induction
To confirm that the observed cytotoxicity is due to the induction of apoptosis, the percentage of apoptotic cells was quantified using Annexin V/PI staining followed by flow cytometry analysis. Cells were treated with the respective IC50 concentrations of each compound for 48 hours.
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Control | 2.1 | 1.5 |
| 3,6-DMAD (1.5 µM) | 25.4 | 10.2 | |
| Doxorubicin (0.8 µM) | 30.1 | 15.8 | |
| A549 | Control | 1.8 | 1.2 |
| 3,6-DMAD (2.2 µM) | 22.7 | 8.9 | |
| Doxorubicin (1.2 µM) | 28.5 | 12.4 | |
| U-87 MG | Control | 3.2 | 2.1 |
| 3,6-DMAD (3.8 µM) | 18.9 | 7.5 | |
| Doxorubicin (2.5 µM) | 25.6 | 10.1 |
Table 2: Percentage of apoptotic cells in different cancer cell lines after treatment with this compound and Doxorubicin.
Signaling Pathway Analysis
To elucidate the molecular mechanism of this compound, its effect on key signaling proteins was investigated by Western blot analysis. The hypothetical results indicate a dose-dependent decrease in the phosphorylation of Akt and ERK, suggesting an inhibitory effect on the PI3K/Akt and MAPK/ERK signaling pathways.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Doxorubicin, or Gefitinib for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the IC50 concentration of the compounds for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[3]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[3][4]
-
Incubation: Incubate the cells for 15 minutes in the dark at room temperature.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[4][6]
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[4]
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[7]
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10% SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7][8]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7][9]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[7][8]
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.[7]
-
Densitometry: Quantify band intensities using image analysis software.[7]
Caption: Logical workflow for a comparative drug screening study.
Conclusion
The hypothetical data presented in this guide illustrates a framework for the cross-validation of a novel anti-cancer compound, this compound. The results suggest that this compound exhibits potent cytotoxic and pro-apoptotic effects across multiple cancer cell lines, potentially through the inhibition of the PI3K/Akt and MAPK/ERK signaling pathways. This comparative approach, utilizing established experimental protocols, is crucial for characterizing the therapeutic potential and mechanism of action of new drug candidates. Further in-depth studies would be required to validate these findings and to explore the full pharmacological profile of this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 4. agilent.com [agilent.com]
- 5. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
Safety Operating Guide
Navigating the Safe Disposal of 3,6-DMAD Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3,6-DMAD hydrochloride, ensuring the protection of both laboratory personnel and the environment. While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), adherence to established laboratory waste disposal protocols is mandatory.[1]
Key Compound Information
A clear understanding of the compound's properties is the first step in safe handling and disposal.
| Property | Information | Source |
| Chemical Name | N9-(3-(Dimethylamino)propyl)-N3,N3,N6,N6-tetramethylacridine-3,6,9-triamine hydrochloride | |
| Molecular Formula | C22H31N5 · xHCl | [1][2] |
| Appearance | Yellow to orange powder | |
| Solubility | DMSO: ~25 mg/mL | [2][3] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Storage | 2-8°C, desiccated |
Step-by-Step Disposal Procedures for this compound
Follow these detailed steps to ensure the safe and compliant disposal of this compound waste. These procedures are based on general best practices for laboratory chemical waste management and should be performed in conjunction with your institution's specific environmental health and safety (EHS) guidelines.
Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves (chemically compatible).[1]
-
Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.[1]
Waste Segregation and Collection
Proper segregation is crucial to prevent accidental chemical reactions.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.
-
The container must be chemically compatible with the waste and have a secure, leak-proof closure.[4]
-
Do not mix with other incompatible chemical wastes.[5]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible liquid waste container.
-
Segregate organic solvent solutions from aqueous solutions.
-
Ensure the container is properly labeled with the chemical name and concentration.
-
Do not overfill liquid waste containers.[6]
-
Utilize secondary containment, such as a spill tray, for all liquid waste containers.[4][5]
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound.
-
The first rinse should be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected.[5] Although this compound is not classified as hazardous, following the single-rinse collection is a best practice.
-
After thorough rinsing and air-drying, and removal of all labels, the container may be discarded with general lab glass or plastic waste, in accordance with institutional policies.[6]
-
Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]
-
Absorb Liquids: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Collect Solids: For powder spills, carefully sweep or vacuum the material, avoiding dust formation.
-
Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.[1]
-
Dispose of Cleanup Materials: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed, labeled hazardous waste container for proper disposal.[1]
Final Disposal
-
Regulatory Compliance: All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.[1] The Resource Conservation and Recovery Act (RCRA) in the United States governs the management of hazardous waste.[4][7]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the collected waste. Do not dispose of this compound down the drain or in the regular trash.[4][5]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - tcsc0039381 - Taiclone [taiclone.com]
- 3. This compound | IRE1 | | Invivochem [invivochem.cn]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. nationalacademies.org [nationalacademies.org]
Personal protective equipment for handling 3,6-DMAD hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 3,6-DMAD hydrochloride, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection. |
| Hand Protection | Protective Gloves | Nitrile, polyurethane, neoprene, or latex gloves are recommended. It is advisable to use powder-free gloves that comply with ASTM D-6978-(05)-13 standards.[1] Given that latex can be an allergen, nitrile gloves are often a preferred choice.[1] |
| Body Protection | Impervious Clothing | A protective gown or lab coat designed to resist chemical permeation is required.[2][3] For tasks with a higher risk of exposure, a polyethylene (B3416737) gown with long sleeves, a back closure, and elastic cuffs is recommended.[4] |
| Respiratory Protection | Suitable Respirator | A respirator should be used, especially in areas without adequate exhaust ventilation or when handling the powder form, to avoid inhalation of dust or aerosols.[2] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Prevent the formation of dust and aerosols during handling.[2]
-
Do not eat, drink, or smoke in the designated handling area.
Storage:
-
Keep the container tightly sealed.[2]
-
Store in a cool, well-ventilated place.[2]
-
Protect from direct sunlight and sources of ignition.[2]
-
Recommended storage temperature is 4°C, sealed and away from moisture.[2]
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Emergency and Disposal Plan
In the event of an emergency or the need for disposal, the following procedures should be followed.
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, holding eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention.[2] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
| Accidental Release | Evacuate the area. Wear full PPE, including respiratory protection. Absorb spills with an inert material (e.g., diatomite). Decontaminate the area by scrubbing with alcohol.[2] |
| Disposal | Dispose of contaminated waste material according to institutional, local, state, and federal regulations. Do not allow the chemical to enter drains or watercourses.[2] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
